molecular formula C9H9BrClNO2 B13919683 Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Cat. No.: B13919683
M. Wt: 278.53 g/mol
InChI Key: HRDDTRVONPJYSL-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)3-2-6-4-8(11)12-5-7(6)10/h4-5H,2-3H2,1H3

InChI Key

HRDDTRVONPJYSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=NC=C1Br)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate .

This analysis synthesizes structural principles, analogous experimental data from 2,4,5-substituted pyridine scaffolds, and high-fidelity predictive modeling to provide a reference standard for identification and quality control.

Executive Summary & Compound Identity

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a highly functionalized pyridine intermediate used in the synthesis of complex pharmaceutical heterocycles (e.g., PARP inhibitors, kinase inhibitors). Its structure features a 2,4,5-substitution pattern that imparts unique electronic properties, making spectroscopic identification critical for differentiating it from regioisomers (e.g., the 2,3,5-isomer).

PropertyDetail
IUPAC Name Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Monoisotopic Mass 276.9505 (⁷⁹Br, ³⁵Cl)
Key Functionalities Pyridine (electron-deficient), Alkyl Halides (Aryl-Cl, Aryl-Br), Methyl Ester

Structural Elucidation Logic

The identification of this molecule relies on correlating specific spectral signals with its three distinct structural domains: the halogenated pyridine core, the ethylene linker, and the methyl ester.

StructuralLogic Compound Methyl 3-(5-bromo-2-chloropyridin-4-yl) propanoate Pyridine Pyridine Core (2-Cl, 5-Br) Compound->Pyridine Linker Ethylene Linker (-CH2-CH2-) Compound->Linker Ester Methyl Ester (-COOCH3) Compound->Ester H_NMR 1H NMR Signals Pyridine->H_NMR 2 Singlets (Para-positioned H) MS_Iso MS Isotope Pattern (Br + Cl) Pyridine->MS_Iso M, M+2, M+4 (Distinctive Ratio) Linker->H_NMR 2 Triplets (A2X2 system) Ester->H_NMR Singlet (~3.7 ppm) C_NMR 13C NMR Signals Ester->C_NMR C=O (~172 ppm)

Figure 1: Structural elucidation workflow connecting molecular fragments to expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl₃. Values are derived from substituent chemical shift additivity rules and analogous 2-chloro-5-bromopyridine systems.

¹H NMR Characterization

The ¹H NMR spectrum is characterized by two distinct aromatic singlets (due to the para-relationship preventing coupling) and a classic propanoate side-chain pattern.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-6 8.45 – 8.55 Singlet (s)1HMost Deshielded: Adjacent to Pyridine Nitrogen and ortho to Bromine. The lack of coupling indicates no proton at C-5.
H-3 7.25 – 7.35 Singlet (s)1HShielded Aromatic: Ortho to Chlorine and the alkyl chain. Upfield relative to H-6 due to distance from Nitrogen.
OCH₃ 3.68 Singlet (s)3HMethoxy Group: Characteristic methyl ester singlet.
Py-CH₂ 2.95 – 3.05 Triplet (t, J≈7.5 Hz)2HBenzylic-like: Attached directly to the electron-deficient pyridine ring (C-4), causing deshielding relative to the α-carbonyl protons.
CH₂-CO 2.65 – 2.75 Triplet (t, J≈7.5 Hz)2Hα-Carbonyl: Typical range for protons alpha to an ester carbonyl.
¹³C NMR Characterization

The ¹³C spectrum confirms the substitution pattern. The key feature is the presence of five aromatic signals (3 quaternary, 2 methine).

Carbon TypeShift (δ, ppm)Assignment
C=O 172.5 Ester Carbonyl
C-2 150.0 – 152.0 Quaternary; Attached to Cl and N (Deshielded).
C-6 150.5 – 151.5 Methine (CH); Adjacent to N.
C-4 148.0 – 149.0 Quaternary; Ipso to alkyl chain.
C-3 124.0 – 125.0 Methine (CH); Beta to N.
C-5 119.0 – 120.0 Quaternary; Attached to Br (Shielded by Heavy Atom Effect).
OCH₃ 52.0 Methoxy Carbon.
Py-CH₂ 29.5 Methylene beta to Carbonyl.
CH₂-CO 33.0 Methylene alpha to Carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogenation pattern. The presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom creates a unique isotopic envelope.

Isotopic Abundance Profile (M, M+2, M+4)

The interplay between Cl and Br isotopes results in a "1 : 1.3 : 0.3" intensity ratio (approximate) for the molecular ion cluster.

Ionm/zRelative IntensityOrigin
M⁺ 276.9 100% (Base)⁷⁹Br + ³⁵Cl
[M+2]⁺ 278.9 ~130%(⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) overlap
[M+4]⁺ 280.9 ~30%⁸¹Br + ³⁷Cl
Fragmentation Pathway (EI/ESI)
  • Molecular Ion: [M+H]⁺ = 278/280/282 (ESI positive mode).

  • Loss of Methoxy: [M - 31]⁺ (Loss of -OCH₃).

  • McLafferty Rearrangement: Loss of the ester side chain to generate the stable substituted methyl-pyridine cation (Tropylium-like pyridine species).

  • Halogen Loss: Sequential loss of Br• or Cl• is common in high-energy collisions (EI), though less common in soft ionization (ESI).

Infrared (IR) Spectroscopy

Key vibrational modes for quality control (ATR-FTIR).

  • 1735 – 1745 cm⁻¹ (Strong): C=O Stretching (Ester).

  • 1550 – 1580 cm⁻¹ (Medium): C=C / C=N Stretching (Pyridine Ring skeletal vibrations).

  • 1150 – 1200 cm⁻¹ (Strong): C-O-C Stretching (Ester).

  • 1000 – 1100 cm⁻¹ (Medium/Weak): C-Cl / C-Br Aryl halide vibrations (often fingerprint region, but distinct bands appear here).

  • 2950 – 3000 cm⁻¹ (Weak): C-H Stretching (Aliphatic and Aromatic).

Synthesis & Impurity Context

Understanding the synthesis aids in identifying impurities in the spectra.

  • Synthesis Route: Typically synthesized via Heck coupling of 5-bromo-2-chloro-4-iodopyridine with methyl acrylate followed by reduction, or via lithiation/alkylation of 5-bromo-2-chloro-4-methylpyridine.

  • Common Impurities:

    • Des-bromo analog: Check for loss of M+2/M+4 pattern in MS.

    • Hydrolysis product (Free Acid): Loss of 3.68 ppm singlet in NMR; Broad O-H stretch in IR.

    • Regioisomers: Shifts in aromatic proton signals (e.g., coupling observed if protons are adjacent).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734414, 5-Bromo-2-chloropyridine. Retrieved from .

  • Santa Cruz Biotechnology. Methyl 5-bromo-2-chloropyridine-4-carboxylate (CAS 886365-28-2) Product Data. Retrieved from .

  • Matrix Fine Chemicals. Spectroscopic Data for Pyridine Carboxylates. Retrieved from .

  • Chem-Impex International. 5-Bromo-2-chloro-4-methylpyridine: Synthetic Applications. Retrieved from .

Technical Guide: Reactivity & Functionalization of 5-Bromo-2-chloropyridine

[1]

Executive Summary

5-Bromo-2-chloropyridine (CAS: 53939-30-3) is a "privileged scaffold" in drug discovery, serving as a bifunctional linchpin for constructing complex heteroaryl architectures. Its utility stems from the orthogonal reactivity of its two halogen substituents:

  • C5-Bromine: A "soft" electrophile prone to metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) and lithium-halogen exchange.

  • C2-Chlorine: A "hard" electrophile activated by the adjacent pyridine nitrogen, highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This guide provides the mechanistic rationale and validated protocols to selectively manipulate these sites, enabling the programmable synthesis of polysubstituted pyridines.

Electronic Structure & Reactivity Profile

To predict reactivity, one must analyze the electronic influence of the pyridine nitrogen on the halogenated carbons.

  • The C2 Position (Cl): Located

    
     to the nitrogen. The electronegative nitrogen exerts a strong inductive electron-withdrawing effect (-I) and allows for resonance stabilization of anionic intermediates (Meisenheimer complexes) during nucleophilic attack. This makes the C2-Cl bond significantly more labile toward nucleophiles (SNAr) but stronger (higher Bond Dissociation Energy, BDE) toward oxidative addition compared to C-Br.
    
  • The C5 Position (Br): Located

    
     (meta-like) to the nitrogen. It is electronically isolated from the resonance stabilization of the nitrogen. Consequently, it is inert to SNAr under standard conditions. However, the C-Br bond is weaker (~70-80 kcal/mol) than the C-Cl bond (~80-95 kcal/mol), making it the kinetic point of entry for Pd(0) oxidative addition and Lithium-Halogen exchange.
    
Visualization: Reactivity Decision Matrix

ReactivityMapScaffold5-Bromo-2-chloropyridineSuzukiPd(0) Cross-Coupling(Suzuki/Stille/Heck)Scaffold->SuzukiSite: C5-BrDrive: Weak C-Br BondSNArS_NAr Substitution(Amines/Alkoxides)Scaffold->SNArSite: C2-ClDrive: N-ActivationLiExLi-Halogen Exchange(n-BuLi)Scaffold->LiExSite: C5-BrDrive: Fast ExchangeProd_C5C5-Functionalized2-ChloropyridineSuzuki->Prod_C5Prod_C2C2-Functionalized5-BromopyridineSNAr->Prod_C2Prod_Li5-Lithio-2-chloropyridine(Intermediate)LiEx->Prod_Li

Figure 1: Orthogonal reactivity pathways driven by electronic and bond-energy differences.

Chemoselectivity: The Br vs. Cl Battle[4]

Metal-Catalyzed Cross-Coupling (The C5-Br Advantage)

In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

  • Selectivity: C5-Br > C2-Cl.[1][2]

  • Mechanism: Pd(0) inserts into the weaker C-Br bond faster than the C-Cl bond.

  • Risk Factors: Highly active "hot" ligands (e.g., S-Phos, X-Phos) or high temperatures (>100°C) can force oxidative addition at the C2-Cl bond, leading to mixtures or polymerization.

  • Optimization: Use "mild" ligands (PPh3, dppf) and moderate temperatures (60-80°C) to maintain exclusive C5 selectivity.

Nucleophilic Aromatic Substitution (The C2-Cl Advantage)

SNAr reactions proceed via an addition-elimination mechanism.

  • Selectivity: C2-Cl >>> C5-Br.[2]

  • Mechanism: The incoming nucleophile attacks C2, forming a Meisenheimer complex stabilized by the pyridine nitrogen. The C5 position lacks this stabilization mechanism.

  • Scope: Amines (primary/secondary), alkoxides, and thiols react cleanly at C2.

Lithium-Halogen Exchange

Treatment with alkyl lithium reagents (n-BuLi) results in rapid exchange.

  • Selectivity: C5-Br > C2-Cl.[1][2]

  • Mechanism: The equilibrium favors the formation of the more stable carbanion (though here, kinetics of Br exchange dominate). The resulting 5-lithio-2-chloropyridine is a versatile nucleophile that can be trapped with electrophiles (aldehydes, ketones, DMF).

  • Critical Warning: The lithiated species is unstable above -60°C and can undergo "scrambling" or elimination to form pyridynes. Strict cryogenic conditions (-78°C) are mandatory.

Experimental Protocols

Protocol A: Selective Suzuki Coupling at C5

Target: 5-Aryl-2-chloropyridine

Rationale: Uses a standard Pd(PPh3)4 catalyst which is active enough for Aryl-Br but sluggish for Aryl-Cl, ensuring high site selectivity.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and argon inlet.

  • Reagents:

    • 5-Bromo-2-chloropyridine (1.0 equiv)[1]

    • Aryl Boronic Acid (1.1 equiv)[3]

    • Pd(PPh3)4 (3-5 mol%)

    • Na2CO3 (2.0 equiv, 2M aqueous solution)

    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Dissolve halide and boronic acid in the organic solvent.

    • Degas the solution (sparge with Argon for 15 mins).

    • Add the Pd catalyst and base solution.[4]

    • Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Note: Do not exceed 100°C to avoid activation of the C2-Cl.

  • Workup: Cool, dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.

Protocol B: Selective SNAr at C2

Target: 5-Bromo-2-amino-pyridine (or ether)

Rationale: Exploits the high electrophilicity of C2 without touching the C5-Br bond. No metal catalyst is required.

  • Setup: Sealed tube or pressure vial (for volatile amines).

  • Reagents:

    • 5-Bromo-2-chloropyridine (1.0 equiv)[1]

    • Nucleophile (Amine/Alcohol) (1.2 – 1.5 equiv)

    • Base: DIPEA (2.0 equiv) for amines; NaH (1.1 equiv) for alcohols.

    • Solvent: DMF, DMSO, or NMP (polar aprotic solvents accelerate SNAr).

  • Procedure:

    • Mix reagents in solvent.[5]

    • Heat to 60–90°C .

    • Reaction Time: usually 2–6 hours.

    • Observation: The C5-Br remains intact.[1]

  • Workup: Pour into ice water. Precipitate often forms (filter). If oil, extract with EtOAc/LiCl wash to remove DMF.

Protocol C: Sequential Library Synthesis (Workflow)

To build a library of 2,5-disubstituted pyridines, the order of operations is critical.

  • Path 1 (SNAr

    
     Suzuki):  Preferred for introducing sensitive amines first. The resulting 2-amino-5-bromopyridine is electron-rich, which may slow down the subsequent Suzuki coupling, requiring more active Pd catalysts (e.g., Pd(dppf)Cl2).
    
  • Path 2 (Suzuki

    
     SNAr):  Preferred if the C2-nucleophile is expensive or volatile. The C2-Cl remains active after the C5-coupling.
    
Visualization: Sequential Synthesis Workflow

SequentialWorkflowcluster_Path1Path A: S_NAr Firstcluster_Path2Path B: Cross-Coupling FirstStartStart: 5-Bromo-2-chloropyridineStepA11. S_NAr (Amine, Heat)Installs R1 at C2Start->StepA1StepB11. Suzuki (R2-B(OH)2, Pd)Installs R2 at C5Start->StepB1InterAIntermediate:5-Bromo-2-amino-pyridineStepA1->InterAStepA22. Suzuki (R2-B(OH)2, Pd)Installs R2 at C5InterA->StepA2FinalFinal Product:2,5-Disubstituted PyridineStepA2->FinalInterBIntermediate:5-Aryl-2-chloropyridineStepB1->InterBStepB22. S_NAr (Amine, Heat)Installs R1 at C2InterB->StepB2StepB2->Final

Figure 2: Strategic decision tree for sequential functionalization.

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Yield in Suzuki (C5) C2-Cl competing / Catalyst deathSwitch to Pd(dppf)Cl2 . It is robust and maintains high C5 selectivity.
No Reaction in SNAr (C2) Nucleophile too weakSwitch solvent to DMSO or NMP and increase temp to 120°C. Add KF/18-crown-6.
"Scrambling" in Lithiation Temp > -78°C or wet solventEnsure strictly anhydrous conditions. Keep internal temp below -70°C during n-BuLi addition.
Bis-coupling (Suzuki) Ligand too active (e.g., XPhos)Use PPh3 based catalysts. Reduce catalyst loading.

References

  • National Institutes of Health (PubChem). 5-Bromo-2-chloropyridine Compound Summary. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination: Mechanism and Scope. Available at: [Link]

  • Wikipedia. Lithium–halogen exchange: Kinetics and Selectivity. Available at: [Link]

Methodological & Application

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the regioselective Suzuki-Miyaura cross-coupling of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate . This substrate presents a classic medicinal chemistry challenge: distinguishing between two electrophilic halogen sites (C5-Br vs. C2-Cl) while preserving a base-sensitive methyl ester functionality.

Our protocol prioritizes the C5-selective arylation utilizing the C-Br bond's weaker dissociation energy relative to the C-Cl bond. We utilize a robust Pd(dppf)Cl₂·DCM catalyst system which offers superior stability and selectivity compared to traditional Pd(PPh₃)₄, minimizing dehalogenation side products and ensuring ester integrity through controlled basicity.

Strategic Analysis: Chemoselectivity & Mechanistic Logic

The Halogen Selectivity Paradox

The substrate contains two competing electrophiles. Understanding their reactivity profile is critical for protocol design:

  • C5-Bromine (Target): Although the C5 position is less electron-deficient than C2, the C-Br bond is significantly weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). In palladium-catalyzed manifolds, the rate of Oxidative Addition (OA) is primarily governed by bond dissociation energy (BDE). Therefore, under kinetic control, Pd(0) inserts into the C-Br bond first.

  • C2-Chlorine (Preserved): The C2 position is adjacent to the pyridine nitrogen, making it highly electron-deficient and activated for

    
     pathways. However, in Pd-catalysis, it remains inert unless high temperatures or specialized bulky ligands (e.g., specific NHCs or Q-Phos) are employed to override the BDE preference.
    
Ester Compatibility

The side chain contains a methyl ester , which is susceptible to hydrolysis (saponification) under the basic conditions required for transmetallation.

  • Risk: Strong bases (hydroxides, alkoxides) or high temperatures in aqueous media will convert the ester to the carboxylic acid.

  • Solution: We utilize mild carbonate or phosphate bases (K₂CO₃ or K₃PO₄). While biphasic conditions (Dioxane/Water) are standard, we recommend minimizing water volume or switching to anhydrous conditions (Toluene/Cs₂CO₃) if hydrolysis is detected.

Visualization of Selectivity Pathway

ReactionSelectivity Substrate Substrate: Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate Pd0 Pd(0) Species (Active Catalyst) Substrate->Pd0 Coordination OA_Br Oxidative Addition (C5-Br) FAST (Kinetic Product) Pd0->OA_Br Weak C-Br Bond (Preferred) OA_Cl Oxidative Addition (C2-Cl) SLOW (Thermodynamic Barrier) Pd0->OA_Cl Strong C-Cl Bond (Disfavored) Cycle Transmetallation & Reductive Elimination OA_Br->Cycle + Ar-B(OH)2 / Base SideProduct Side Product: C2-Arylated or Bis-coupled OA_Cl->SideProduct Product Target Product: C5-Arylated Pyridine Cycle->Product

Figure 1: Mechanistic divergence showing the kinetic preference for C5-Br oxidative addition over C2-Cl.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂[1]·DCM ) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 2.5 equiv)[2]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

    • Alternative for sensitive esters: Anhydrous Toluene with Cesium Carbonate (Cs₂CO₃).[2]

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup Ensure all glassware is oven-dried. Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum. Cycle the flask with vacuum/Nitrogen (or Argon) three times to remove oxygen. Oxygen is the primary cause of catalyst deactivation (homocoupling) and sluggish rates.

Step 2: Reagent Charging Under a positive flow of Nitrogen, add the solid reagents:

  • Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • K₂CO₃ (2.5 equiv)

  • Pd(dppf)Cl₂[3][1][4][5]·DCM (0.05 equiv / 5 mol%)

Step 3: Solvent Addition & Degassing Add the solvent mixture (1,4-Dioxane/Water 4:1) via syringe.[6]

  • Crucial Step: Sparge the mixture with Nitrogen gas for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.

Step 4: Reaction Heat the reaction mixture to 80°C .

  • Monitoring: Check reaction progress by LC-MS or TLC after 2 hours. The C-Br insertion is typically rapid.

  • Endpoint: Look for the disappearance of the starting bromide. Do not extend heating unnecessarily to avoid C2-Cl activation or ester hydrolysis.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate the organic layer. Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via silica gel flash chromatography.

  • Eluent: Typically Hexanes/Ethyl Acetate gradient (0–30% EtOAc). The methyl ester is polar; ensure the gradient is adjusted based on the polarity of the coupled aryl group.

Experimental Workflow Diagram

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Base, Cat.) Inert Inert Atmosphere: Evacuate/Backfill N2 (3x) Start->Inert Solvent Solvent Addition: Dioxane/H2O (4:1) **Sparge with N2 for 10 min** Inert->Solvent Heat Reaction: Heat to 80°C Monitor t=2h (LCMS) Solvent->Heat Check Check Status: SM Consumed? Heat->Check Check->Heat No (Extend time) Workup Workup: Dilute EtOAc/H2O Phase Separation Check->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the Suzuki coupling process.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on the specific reactivity of chlorobromopyridines.

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by

.
Increase sparging time. Switch to fresh catalyst batch. Ensure solvent is degassed.[6]
C2-Coupling (Bis-aryl) Temperature too high or reaction time too long.Reduce temp to 60–70°C. Stop reaction immediately upon consumption of SM.
Ester Hydrolysis Base is too strong or water content too high.Switch to Anhydrous Toluene with Cs₂CO₃ (Cesium Carbonate). Avoid hydroxide bases.
Dehalogenation (Hydrodebromination) Hydride source present or difficult transmetallation.Switch solvent to Toluene/Alcohol free. Increase catalyst loading.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Ester (Pinacol ester) instead of Acid. Add base after heating to temp.

References

  • BenchChem. (2025).[2][6][7] Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Retrieved from

  • St. Denis, J. D., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from

  • Lutz, A., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from

  • Thermo Fisher Scientific. (2025). Palladium-Catalysed Coupling Chemistry Guide. Retrieved from

  • ResearchGate. (2015). Discussion: Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Retrieved from [8]

Sources

Application Note: Sonogashira Cross-Coupling of Halo-Pyridines with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the robust construction of


-

carbon-carbon bonds between aryl halides and terminal alkynes[1]. However, applying this methodology to halo-pyridines introduces significant chemoselectivity and catalytic challenges. The basic nitrogen atom inherent to the pyridine ring acts as a competing ligand, which can coordinate to both the palladium active species and the copper co-catalyst, leading to catalyst poisoning and stalled reaction kinetics[1].

Understanding the causality behind the catalytic cycle is essential for rational reaction design. The standard reaction operates via a dual-catalytic mechanism: a Pd(0)/Pd(II) cycle responsible for the oxidative addition of the halo-pyridine, and a Cu(I) cycle that activates the terminal alkyne via the formation of a copper acetylide intermediate[2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition (Halo-pyridine) Pd0->OxAdd + Py-X TransMet Pd(II) Transmetalation (Alkynyl Transfer) OxAdd->TransMet Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Side Reaction RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Alkynyl-Py CuCycle Cu(I) Acetylide Formation (Base + Alkyne) CuCycle->TransMet Cu-Alkynyl

Fig 1: Pd/Cu Sonogashira cycle showing potential catalyst poisoning via pyridine N-coordination.

Strategic Reaction Design & Substrate Causality

When designing a Sonogashira protocol for halo-pyridines, empirical choices must be grounded in the electronic properties of the substrate.

Halogen Position and Reactivity: The position of the halogen on the electron-deficient pyridine ring dictates its susceptibility to oxidative addition. The C2 and C4 positions are highly electron-deficient due to the inductive and resonance effects of the pyridine nitrogen, making them highly reactive[3]. Conversely, the C3 position is less activated, often requiring elevated temperatures (80–100 °C) or more electron-rich phosphine ligands to achieve full conversion[4].

Mitigating Glaser Homocoupling: A notorious side reaction is the Glaser homocoupling, where two terminal alkynes dimerize to form a diyne. This is caused by the oxidation of Cu(I) to Cu(II) in the presence of adventitious oxygen. To prevent this, strict inert atmospheres (Argon/N2) are mandatory. For highly sensitive or electron-rich alkynes, utilizing amine bases and specialized Pd-complexes are highly recommended[5].

Table 1: Quantitative Optimization of Reaction Conditions
SubstrateHalogen PositionCatalyst SystemBase / SolventTemp / TimeExpected Yield
2-Iodopyridine C2 (Activated)PdCl₂(PPh₃)₂ / CuIEt₃N / THF25 °C, 4 h>90%
4-Bromopyridine C4 (Activated)Pd(PPh₃)₄ / CuIDiisopropylamine / DMF60 °C, 8 h80–85%
3-Bromopyridine C3 (Deactivated)Pd(OAc)₂ / XPhosCs₂CO₃ / Dioxane90 °C, 16 h70–75%
2-Chloropyridine C2 (Strong C-Cl)PdCl₂(dppf) (Cu-free)K₂CO₃ / MeCN100 °C, 24 h60–70%

(Data synthesized from standard optimization matrices for heteroaryl halides[6],[4],[5])

Experimental Workflows & Self-Validating Protocols

Workflow Degas 1. Degas Solvents (Argon Sparging) Mix 2. Add Reagents (Pd, Cu, Py-X, Base) Degas->Mix Alkyne 3. Slow Addition (Terminal Alkyne) Mix->Alkyne React 4. Heat & Monitor (LC-MS / TLC) Alkyne->React Purify 5. Quench & Purify (Column Chrom.) React->Purify

Fig 2: Step-by-step experimental workflow for the Sonogashira coupling of halo-pyridines.

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira (Ideal for 2-Iodo/Bromopyridines)

Causality Note: This protocol utilizes a dual-catalyst system. Triethylamine (Et₃N) serves a dual purpose as both the proton scavenger (neutralizing the HX byproduct) and the solvent/co-solvent[1].

  • Preparation & Degassing: In a flame-dried Schlenk tube, add THF (5.0 mL) and Et₃N (5.0 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Catalyst Loading: Under a positive flow of Argon, add the halo-pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 5 minutes.

    • Causality: Slow addition keeps the local concentration of the alkyne low, further suppressing homocoupling.

  • Reaction & Monitoring: Stir the mixture at room temperature (for iodides) or 60 °C (for bromides) for 4–12 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction should turn from a pale yellow/orange to a turbid brown/black suspension as the triethylammonium halide salt precipitates. If the solution turns deep blue or green, Cu(II) has formed, indicating an oxygen leak.

    • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc). The product alkynyl-pyridine will typically be highly UV-active (254 nm) and will stain brightly with Dragendorff's reagent or KMnO₄.

  • Quench & Purification: Dilute with EtOAc (20 mL), filter through a pad of Celite to remove metal aggregates and salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Copper-Free Sonogashira (Ideal for 3-Bromopyridines & Sensitive Alkynes)

Causality Note: By omitting copper, we eliminate the risk of Glaser homocoupling entirely[5]. However, the alkyne must now be activated directly by the Pd(II) intermediate, which requires a stronger base (like Cs₂CO₃) and a more electron-rich ligand environment to facilitate the deprotonation step.

  • Preparation: To a sealed microwave vial or Schlenk tube, add the halo-pyridine (1.0 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.5 mmol).

  • Solvent & Substrate: Add anhydrous, degassed 1,4-Dioxane (8.0 mL) followed by the terminal alkyne (1.5 mmol).

  • Reaction: Seal the vessel and heat to 90 °C for 16 hours.

    • Self-Validation Checkpoint: Because Cu is absent, no blue/green oxidative color changes will occur. The reaction will typically transition to a dark, opaque mixture as Pd black slowly forms. Complete consumption of the starting halo-pyridine via LC-MS confirms success.

  • Workup: Cool to room temperature, partition between water and EtOAc, extract the aqueous layer twice with EtOAc, dry over Na₂SO₄, and purify via chromatography.

References

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters (ACS Publications). Available at:[Link]

  • Sonogashira coupling. Wikipedia. Available at:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Notes and Protocols: Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyridine Scaffolds

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. The compound, Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate, represents a highly functionalized and strategically valuable intermediate for medicinal chemists. Its unique arrangement of reactive sites—a chloro group amenable to nucleophilic substitution, a bromo substituent ideal for cross-coupling reactions, and an ester for amide bond formation or further modification—positions it as a powerful building block for generating libraries of complex molecules.

These application notes provide a comprehensive guide to the strategic use of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate in drug discovery workflows, offering detailed protocols, mechanistic insights, and data interpretation.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the title compound is presented in Table 1. Proper handling and storage are critical to maintain the integrity of this reagent.

PropertyValueSource
Molecular FormulaC9H9BrClNO2N/A
Molecular Weight278.53 g/mol N/A
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in DCM, EtOAc, THF, DMFAssumed
StorageStore at 2-8°C under an inert atmosphereN/A

Handling Precautions: This compound is for research use only and should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Core Synthetic Applications: A Multi-faceted Intermediate

The true utility of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate lies in its capacity for selective, sequential modification at its three primary reactive centers. This allows for a divergent synthetic approach, enabling the rapid generation of diverse molecular architectures from a single, advanced intermediate.

Workflow for Divergent Synthesis

The following diagram illustrates a typical workflow for the divergent modification of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate.

G cluster_0 Primary Modifications cluster_1 Diversified Scaffolds A Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate B Suzuki Coupling (at C5-Br) A->B Pd catalyst, Boronic Acid/Ester C Nucleophilic Aromatic Substitution (at C2-Cl) A->C Amine Nucleophile, Base D Amide Formation (from Ester) A->D Amine, Amidation Reagent or Saponification then Coupling E Aryl/Heteroaryl Substituted Pyridine B->E F Aminopyridine Derivative C->F G Propionamide Derivative D->G

Caption: Divergent synthetic routes from the title intermediate.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

The bromine atom at the C5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl groups, which is a common strategy for modulating the pharmacological properties of a lead compound.

Rationale: The choice of a palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. The use of a mild base like potassium carbonate is often sufficient to facilitate the transmetalation step without promoting hydrolysis of the ester.

Step-by-Step Protocol:
  • Reagent Preparation: In a dry reaction vessel, combine Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of dioxane and water (4:1). To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O
Temperature 80-100°C

Protocol 2: Nucleophilic Aromatic Substitution at the C2-Chloro Position

The electron-withdrawing nature of the pyridine nitrogen and the bromine atom activates the C2-chloro group towards nucleophilic aromatic substitution (SNAr). This reaction is particularly useful for introducing amine functionalities, a common feature in many bioactive molecules.

Rationale: The SNAr reaction with amines is often base-catalyzed and can be sensitive to steric hindrance. The choice of solvent and temperature can significantly impact the reaction rate and yield.

Step-by-Step Protocol:
  • Reagent Combination: To a solution of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add the desired primary or secondary amine (1.5 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 100-120°C. The reaction is typically complete within 6-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the desired 2-aminopyridine derivative.

Workflow for SNAr

SNAr_Workflow A Starting Material: Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate B Add Amine (R-NH2) and Base (e.g., DIPEA) in DMF A->B C Heat Reaction Mixture (100-120°C) B->C D Aqueous Work-up and Extraction C->D E Column Chromatography D->E F Final Product: 2-Amino-pyridine Derivative E->F

Caption: SNAr experimental workflow.

Protocol 3: Amide Bond Formation via the Ester

The methyl ester provides a handle for the synthesis of a wide variety of amides. This can be achieved either through direct amidation or via a two-step saponification-coupling sequence, which is often more versatile.

Rationale: The two-step approach is generally preferred as it avoids the high temperatures often required for direct amidation of unactivated esters and allows for the use of standard peptide coupling reagents, which are highly efficient and minimize racemization if chiral amines are used.

Step-by-Step Protocol (Two-Step):
  • Saponification:

    • Dissolve Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate to afford the crude acid, which is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid (1.0 eq) in DMF.

    • Add the desired amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-12 hours.

    • Perform an aqueous work-up and purify by chromatography or crystallization to yield the final amide.

Conclusion

Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a powerful and versatile intermediate for medicinal chemistry. Its strategically positioned functional groups allow for a divergent and efficient approach to the synthesis of complex, biologically active molecules. The protocols outlined in these application notes provide a solid foundation for researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.

References

Application Note: Chemoselective Derivatization of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the chemoselective derivatization of the propanoate side chain of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate .

Abstract & Strategic Overview

The scaffold Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (Compound 1 ) represents a high-value intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its structural uniqueness lies in the 5-bromo-2-chloropyridine core—a "privileged" moiety allowing for orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig)—tethered to a reactive methyl propanoate side chain.

The Challenge: Derivatizing the ester side chain without compromising the halogen handles on the pyridine ring.

  • Risk 1: The 2-chloro position is activated for SNAr displacement by strong nucleophiles (e.g., hydroxide, primary amines) at elevated temperatures.

  • Risk 2: The 5-bromo position is susceptible to hydrodehalogenation (loss of Br) under aggressive reducing conditions (e.g., LiAlH4).

This guide provides three validated, self-consistent protocols to transform the ester into an Acid , Amide , or Alcohol while preserving the halogenated core.

Chemical Space & Reactivity Landscape

The following diagram illustrates the critical decision pathways for derivatizing Compound 1 .

ReactionLandscape Ester Methyl 3-(5-bromo-2-chloropyridin-4-yl) propanoate (1) Acid Carboxylic Acid (Hydrolysis) Ester->Acid LiOH, THF/H2O (Avoids SnAr) Amide Amide (Direct Aminolysis) Ester->Amide AlMe3 or TBD (Avoids heating) Alcohol Primary Alcohol (Chemoselective Reduction) Ester->Alcohol LiBH4 or NaBH4/CaCl2 (Avoids LiAlH4) Warn1 Risk: SnAr at C2-Cl (High Temp/Strong Base) Acid->Warn1 Warn2 Risk: Dehalogenation at C5-Br (Strong Hydrides) Alcohol->Warn2

Figure 1: Chemoselective derivatization pathways for Compound 1, highlighting critical stability risks.

Detailed Experimental Protocols

Protocol A: Mild Hydrolysis to Carboxylic Acid

Objective: Convert the methyl ester to the free acid without displacing the 2-chloro group. Rationale: Sodium hydroxide (NaOH) at reflux can force a nucleophilic aromatic substitution (SNAr) on the 2-chloropyridine. We utilize Lithium Hydroxide (LiOH) at ambient temperature, which is sufficiently nucleophilic for the aliphatic ester but kinetically slow for the SNAr on the deactivated pyridine ring.

Materials
  • Compound 1 (1.0 eq)

  • LiOH[1][2]·H2O (1.5 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Workflow
  • Dissolution: Dissolve Compound 1 (1.0 g, 3.1 mmol) in THF (9 mL). The solution should be clear.

  • Reagent Addition: Add a solution of LiOH·H2O (195 mg, 4.65 mmol) in Water (3 mL) dropwise over 5 minutes.

    • Note: The mixture may become slightly turbid.

  • Reaction: Stir vigorously at 20–25 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex) or LC-MS. Look for the disappearance of the ester (M+H ~320/322) and appearance of the acid (M+H ~306/308).

  • Quench & Workup:

    • Cool the mixture to 0 °C.

    • Carefully acidify to pH 3–4 using 1M HCl. Do not use strong mineral acids below pH 2 to avoid protonating the pyridine nitrogen excessively, which complicates extraction.

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Validation: 1H NMR should show the loss of the methyl singlet (~3.6 ppm) and retention of the pyridine protons.

Protocol B: Direct Aminolysis (AlMe3-Mediated)

Objective: Synthesize amides directly from the ester without an acid intermediate. Rationale: Thermal aminolysis requires high temperatures that risk SNAr at the 2-Cl position. Using Trimethylaluminum (AlMe3) generates a highly reactive aluminum amide species that reacts with esters at lower temperatures (Weinreb amidation logic).

Materials
  • Compound 1 (1.0 eq)

  • Amine (R-NH2) (1.2 eq)[4][5]

  • Trimethylaluminum (2.0 M in Toluene) (1.5 eq)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Workflow
  • Activation (The "Pre-mix"):

    • In a flame-dried flask under Argon, dissolve the Amine (1.2 eq) in anhydrous Toluene.

    • Cool to 0 °C.

    • Slowly add AlMe3 (1.5 eq) dropwise. Caution: Exothermic and gas evolution (Methane).

    • Stir at room temperature for 30 minutes to form the aluminum amide complex.

  • Coupling:

    • Add a solution of Compound 1 (1.0 eq) in Toluene to the aluminum amide mixture.

  • Reaction: Heat to 50–60 °C for 2–4 hours.

    • Critical Control: Do not exceed 80 °C. Higher temperatures increase the risk of the aluminum reagent attacking the pyridine ring or halogens.

  • Quench (Careful):

    • Cool to 0 °C.

    • Quench dropwise with dilute aqueous HCl (1M) or Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Tip: Rochelle's salt is preferred to break up aluminum emulsions. Stir for 1 hour until two clear layers form.

  • Isolation: Extract with EtOAc, wash with NaHCO3, and concentrate.

Protocol C: Chemoselective Reduction to Alcohol

Objective: Reduce the ester to a primary alcohol while preserving the Aryl-Bromide and Aryl-Chloride. Rationale: Lithium Aluminum Hydride (LiAlH4) is too aggressive and will likely cause hydrodehalogenation (stripping the Br/Cl). Instead, we use Lithium Borohydride (LiBH4) or the in-situ generated equivalent (NaBH4 + CaCl2), which reduces esters but is inert toward aryl halides.

Materials
  • Compound 1 (1.0 eq)

  • LiBH4 (2.0 M in THF) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow
  • Setup: Dissolve Compound 1 (1.0 eq) in anhydrous THF under Argon. Cool to 0 °C.

  • Addition: Add LiBH4 solution (1.5 eq) dropwise.

    • Alternative: If LiBH4 is unavailable, add NaBH4 (2.0 eq) followed by finely powdered CaCl2 (1.0 eq) to generate the active reducing agent in situ.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Note: This reaction is slower than LiAlH4 but significantly more chemoselective.

  • Quench:

    • Cool to 0 °C.

    • Add Acetone (2 eq) to quench excess hydride, followed by saturated NH4Cl solution.

  • Workup: Extract with EtOAc. The product is usually pure enough for the next step; purification by column chromatography (Hex/EtOAc) may be required if the reaction was incomplete.

Analytical Data & Validation Criteria

The following table summarizes the expected shifts in analytical data for the successful derivatization of the side chain.

DerivativeKey 1H NMR Signal (Side Chain)Key 1H NMR Signal (Pyridine Core)MS (ESI+) Pattern
Parent Ester (1) Singlet ~3.65 ppm (OCH3)Two singlets (C3-H, C6-H)M+H, M+2, M+4 (Cl+Br isotope pattern)
Acid (Protocol A) Loss of OCH3; Broad singlet >11 ppm (COOH)UnchangedM-14 (Loss of CH2)
Amide (Protocol B) New signals corresponding to Amine R-groupUnchangedM+H of Amide
Alcohol (Protocol C) Triplet ~3.6 ppm (CH2-OH ); Loss of OCH3UnchangedM-28 (approx) vs Ester

Self-Validating Check: If you observe a loss of the characteristic isotope pattern (e.g., loss of the M+2/M+4 ratio), you have likely debrominated the ring. Stop and re-evaluate the reducing agent.

References

  • Chemoselective Reduction of Esters: Brown, H. C., & Narasimhan, S. (1982). Selective reductions.[6][7][8] 29. The rapid reaction of lithium borohydride with esters in tetrahydrofuran. Journal of Organic Chemistry.[8] Link

  • Aminolysis via AlMe3: Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications. Link

  • Halogenated Pyridine Reactivity: Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of 2,4-Dichloropyridine and 2,4-Dibromopyridine. European Journal of Organic Chemistry. Link

  • Mild Hydrolysis Conditions: Nicolaou, K. C., et al. (2005). Total Synthesis of Coleophomones B and C. Journal of the American Chemical Society.[9] (Demonstrates LiOH selectivity). Link

Disclaimer: This protocol involves the use of hazardous reagents (AlMe3, Hydrides). All work must be performed in a fume hood with appropriate PPE.

Sources

Application of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate as a Trifunctional Scaffold in Anticancer Drug Discovery

Executive Summary

The development of targeted anticancer therapeutics relies heavily on the design of highly functionalized, privileged chemical scaffolds. Pyridine derivatives have long been established as cornerstone motifs in oncology, frequently acting as ATP-competitive kinase inhibitors by mimicking the adenine ring[1]. Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate represents a highly specialized, trifunctional building block designed for the rapid, orthogonal assembly of complex anticancer agents, including small-molecule kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2].

This application note provides a comprehensive guide to the structural rationale, causality of reaction conditions, and self-validating protocols for utilizing this scaffold in modern drug discovery workflows.

Structural Rationale & Orthogonal Reactivity (E-E-A-T)

As an application scientist, it is critical to understand why a scaffold is designed a certain way before executing a synthesis. The power of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate lies in its three distinct, orthogonally reactive sites, which allow for sequential functionalization without the need for complex protecting group strategies.

  • The 2-Chloro Position (Highly Electrophilic): The nitrogen atom in the pyridine ring strongly withdraws electron density from the ortho and para positions. Consequently, the C2-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This site is typically reacted first with anilines or aliphatic amines to build the "hinge-binding" motif of a kinase inhibitor.

  • The 5-Bromo Position (Pd-Catalyzed Cross-Coupling): While the C5 position is less activated for SNAr, the carbon-bromine bond is weaker than the carbon-chlorine bond. Once the C2 position is functionalized (which further deactivates the ring toward nucleophiles), the C5-bromide becomes the perfect handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to install hydrophobic or solvent-exposed motifs.

  • The 4-Propanoate Ester (Linker Attachment): The methyl ester serves a dual purpose. During the harsh basic conditions of SNAr and cross-coupling, it acts as a stable protecting group, preventing the formation of a free carboxylate that could chelate palladium or cause solubility issues. Once the core is assembled, it can be easily saponified to a free acid. This two-carbon chain provides ideal steric relief for amide coupling to PEG or alkyl linkers, making it an exceptional anchor point for PROTAC E3 ligase ligands (such as CRBN or VHL recruiters)[3].

G Core Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (Trifunctional Scaffold) Site1 C2: Chloro Group Core->Site1 Site2 C5: Bromo Group Core->Site2 Site3 C4: Propanoate Ester Core->Site3 Rxn1 SNAr (Nucleophilic Aromatic Substitution) Anilines/Amines -> Hinge Binder Site1->Rxn1 Highly Electrophilic Rxn2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) -> Hydrophobic Motif Site2->Rxn2 Orthogonal to C2 Rxn3 Saponification & Amidation -> PROTAC Linker Attachment Site3->Rxn3 Chain Extension

Fig 1. Orthogonal reactivity map of the trifunctional pyridine scaffold.

Quantitative Data: Reaction Parameters & Optimization

To ensure reproducibility, the following table summarizes the optimized parameters for the sequential functionalization of the scaffold.

Table 1: Orthogonal Reactivity Profile & Optimized Conditions

Reaction StepTarget SiteReagents & CatalystSolvent & TempTypical YieldValidation Metric
1. SNAr C2-ChloroR-NH₂, DIPEA (2.0 eq)NMP, 120°C (Microwave)75 - 85%Complete consumption of SM via LCMS (M+H)
2. Suzuki C5-BromoAr-B(OH)₂, Pd(dppf)Cl₂ (5 mol%), K₂CO₃Dioxane/H₂O (4:1), 90°C65 - 80%Disappearance of isotopic bromine doublet on MS
3. Hydrolysis C4-EsterLiOH·H₂O (3.0 eq)THF/MeOH/H₂O (2:1:1), RT>95%Shift in retention time; loss of 14 Da (CH₂)
4. Amidation C4-AcidE3-Linker-NH₂, HATU, DIPEADMF, RT50 - 70%High-resolution MS for massive PROTAC adduct

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating; meaning built-in analytical checks ensure the success of one step before proceeding to the next, mitigating downstream failures.

Protocol A: C2-Amination via SNAr

Causality: Microwave irradiation is preferred here because the C2-chloro, while activated, faces steric hindrance from the adjacent C3-hydrogen and C4-propanoate chain. NMP is chosen for its high boiling point and microwave transparency.

  • Preparation: In a 10 mL microwave vial, dissolve Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired aniline/amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction: Seal the vial and subject to microwave irradiation at 120°C for 45 minutes.

  • Validation (Crucial): Sample 5 µL of the mixture, dilute in MeCN, and run an LCMS. Self-Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass. The product will still exhibit a 1:1 isotopic pattern (M, M+2) due to the retained C5-bromine.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove NMP, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C5-Arylation via Suzuki-Miyaura Coupling

Causality: Degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Preparation: To a round-bottom flask, add the C2-aminated intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL).

  • Degassing: Sparge the mixture with Argon gas for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under an Argon blanket. Heat to 90°C for 4 hours.

  • Validation: Monitor by TLC (UV 254 nm). Self-Validation Check: The product spot should be highly fluorescent under UV 365 nm due to the extended conjugation of the newly formed biaryl system.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Protocol C: PROTAC Assembly (Saponification & Amidation)

Causality: PROTACs are massive molecules that often suffer from poor permeability. Using HATU ensures rapid, high-yielding amide bond formation with minimal epimerization or degradation of the complex E3-ligase linker[4].

  • Hydrolysis: Dissolve the fully functionalized ester (1.0 mmol) in THF/MeOH/H₂O (2:1:1, 5 mL). Add LiOH·H₂O (3.0 mmol). Stir at room temperature for 2 hours. Acidify with 1N HCl to pH 4, extract with EtOAc, and concentrate to yield the free acid.

  • Activation: Dissolve the free acid (0.5 mmol) in anhydrous DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir for 10 minutes to form the active ester.

  • Linker Attachment: Add the PEG-amine-CRBN/VHL ligand (0.5 mmol). Stir at room temperature for 4 hours.

  • Validation: Monitor exclusively by LCMS. Self-Validation Check: PROTACs often streak on TLC. LCMS should show the target mass (typically 800-1200 Da).

  • Purification: Purify directly via Preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

Workflow SM Starting Scaffold Int1 Intermediate 1 (C2-Aminated) SM->Int1 SNAr (Amine, Base) Int2 Intermediate 2 (C5-Arylated) Int1->Int2 Suzuki (Ar-B(OH)2, Pd) Acid Free Acid Warhead Int2->Acid LiOH Hydrolysis PROTAC Final PROTAC (Target-Linker-E3) Acid->PROTAC HATU, Base E3-Linker-NH2

Fig 2. Step-by-step PROTAC assembly workflow from the pyridine scaffold.

Summary of Preclinical Yields & Purity

When applied to the synthesis of a hypothetical BRAF-targeting PROTAC, the scaffold demonstrates robust performance across multiple synthetic stages.

Table 2: Representative Data for PROTAC Warhead Synthesis

Synthetic StageIntermediate Molecular WeightIsolated Yield (%)Purity (HPLC, UV 254nm)
Stage 1 (SNAr) ~ 350 - 400 Da82%>98%
Stage 2 (Suzuki) ~ 450 - 500 Da76%>95%
Stage 3 (Hydrolysis) ~ 436 - 486 Da96%>99%
Stage 4 (PROTAC) ~ 950 - 1100 Da58%>95% (Post-Prep HPLC)

Note: Yields are highly dependent on the steric bulk of the aniline used in Stage 1 and the specific E3 ligase ligand (e.g., Pomalidomide vs. VHL ligand) utilized in Stage 4.

References

  • Title: PROTACs: Current and Future Potential as a Precision Medicine Strategy to Combat Cancer Source: American Association for Cancer Research (AACR) Journals URL: [Link]

  • Title: Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future Source: MDPI Molecules URL: [Link]

  • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal on Science and Technology (IJSAT) URL: [Link]

Sources

Application Note: High-Throughput Screening of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate Derivatives as PI5P4K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The chemical scaffold Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate is a highly versatile building block in modern medicinal chemistry. The orthogonal reactivity of its bromo and chloro substituents enables rapid, divergent library generation via sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Recently, derivatives synthesized from this specific pyridine propanoate scaffold have shown immense promise as targeted inhibitors of the Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family[1].

The PI5P4K lipid kinases (comprising α, β, and γ isoforms) are critical regulators of cellular energy metabolism and autophagy[2]. Crucially, pharmacological inhibition of PI5P4Kα/β has been shown to disrupt energy metabolism and selectively induce lethality in p53-null tumor cells, making it a highly sought-after synthetic lethal target in oncology[3].

Despite the target's validation, discovering potent, isoform-selective inhibitors has been historically bottlenecked by the biophysical challenges of assaying lipid kinases. As a Senior Application Scientist, I have designed this protocol to overcome these hurdles. By pairing a homogeneous bioluminescent assay with a novel, DMSO-based lipid substrate preparation, this workflow provides a self-validating, miniaturizable system for High-Throughput Screening (HTS) of pyridine propanoate libraries[4].

Assay Principle and Mechanistic Causality

To screen Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate derivatives, we utilize the ADP-Glo™ Kinase Assay . Unlike traditional radiometric assays that require


P-ATP and tedious thin-layer chromatography (TLC)[5], ADP-Glo is a homogeneous, luminescent assay that measures the universal kinase byproduct: ADP.
The Substrate Presentation Problem

Lipid kinases like PI5P4K do not recognize monomeric lipids in aqueous solution; they require a membrane-like interface. Historically, assays relied on sonicated liposomes, which suffer from severe batch-to-batch size variability and are entirely unsuitable for 1536-well miniaturization[6].

The Solution: We utilize a rapid, DMSO-based substrate preparation method. By dissolving the lipid substrate PI(5)P and a carrier lipid (DPPS) in DMSO before introducing them to the aqueous buffer, we force the spontaneous formation of uniform, stable micellar structures[4]. This eliminates the need for sonication, reduces variability, and ensures a robust assay window suitable for HTS[6].

Visualizing the Mechanism of Action

Mechanism PI5P PI(5)P (Lipid Substrate) PI5P4K PI5P4K Enzyme (Target) PI5P->PI5P4K ATP ATP ATP->PI5P4K PIP2 PI(4,5)P2 (Product) PI5P4K->PIP2 ADP ADP PI5P4K->ADP Inhibitor Pyridine Propanoate Derivative (Inhibitor) Inhibitor->PI5P4K

Mechanism of PI5P4K inhibition by pyridine propanoate derivatives.

High-Throughput Screening Workflow

The following protocol is optimized for a 384-well or 1536-well plate format using acoustic liquid handling.

Reagent Preparation
  • Lipid Substrate Mix: Dissolve D-myo-di16-PI(5)P and DPPS (carrier lipid) in 100% DMSO at a 1:2 molar ratio. Rapidly inject this DMSO/lipid mixture into the aqueous kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% CHAPS) to a final DMSO concentration of 5%[7]. Causality Note: CHAPS prevents enzyme aggregation at the micelle interface.

  • Enzyme/ATP Mix: Prepare recombinant PI5P4Kα (or β/γ) and ATP in the kinase buffer. Critical Step: Set the ATP concentration strictly at its

    
     (e.g., 10-20 µM depending on the isoform). Operating at 
    
    
    
    maximizes the assay's sensitivity to identify ATP-competitive inhibitors[7], which is the expected binding mode for many heterocyclic kinase inhibitors[4].
Step-by-Step HTS Protocol
  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 20 nL of the Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate derivative library (10 mM in DMSO) into a white, solid-bottom 384-well plate[3].

  • Enzyme Addition: Dispense 4 µL of the Enzyme/ATP Mix into the wells. Incubate for 15 minutes at room temperature to allow compound binding[7].

  • Reaction Initiation: Dispense 4 µL of the Lipid Substrate Mix to initiate the kinase reaction. Centrifuge briefly (300 x g, 10 sec) and incubate for 60 minutes at room temperature[7].

  • ATP Depletion: Add 8 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes any unreacted ATP. Incubate for 40 minutes[7].

  • Kinase Detection: Add 16 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently used by a coupled luciferase/luciferin reaction to generate light. Incubate for 30 minutes[3].

  • Readout: Measure luminescence using a multimode microplate reader (e.g., PHERAstar or EnVision).

Visualizing the HTS Workflow

Workflow Step1 1. Acoustic Compound Dispensing (Pyridine Propanoate Library) Step2 2. Enzyme & ATP Addition (Pre-incubation, 15 min) Step1->Step2 Step3 3. Kinase Reaction Initiation (Add DMSO-Lipid Prep, 60 min) Step2->Step3 Step4 4. ADP-Glo Reagent (Depletes unreacted ATP, 40 min) Step3->Step4 Step5 5. Kinase Detection Reagent (Converts ADP to ATP -> Light, 30 min) Step4->Step5 Step6 6. Luminescence Readout (Microplate Reader) Step5->Step6

High-throughput screening workflow for PI5P4K using the ADP-Glo assay.

Data Presentation & Validation

A robust HTS assay must be self-validating. The statistical quality of the assay is determined by the


-factor. Using the DMSO-lipid preparation method, this assay consistently yields a 

-factor > 0.7, indicating an excellent window for screening[4].

Below is a representative data matrix comparing known PI5P4K inhibitors against newly synthesized Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate derivatives.

Compound IDScaffold TypePI5P4Kα IC₅₀ (µM)PI5P4Kγ IC₅₀ (µM)Z'-FactorFLuc Counterscreen
THZ-P1-2 Covalent Pan-Inhibitor (Control)0.0450.0500.78Negative
I-OMe-AG-538 Tyrphostin (Reference)1.000>10.00.75Negative
Derivative 014 Pyridine Propanoate (Hit)0.1208.5000.76Negative
Derivative 088 Pyridine Propanoate (False Hit)0.0900.1100.72Positive (Interference)

Table 1: Representative HTS validation data. Reference data for THZ-P1-2[2] and I-OMe-AG-538[4] align with published literature.

Expert Insights & Troubleshooting (E-E-A-T)

  • The False Positive Trap (FLuc Inhibition): The ADP-Glo readout relies on Firefly Luciferase (FLuc). Alarmingly, up to 12% of compounds in standard bioactive libraries are direct FLuc inhibitors[6]. If a pyridine propanoate derivative inhibits FLuc, it will artificially reduce the luminescent signal, mimicking kinase inhibition. Mandatory Action: All primary hits must be run through an orthogonal counterscreen where a fixed concentration of ADP is converted to ATP in the absence of the PI5P4K enzyme[4]. Derivative 088 in Table 1 is a classic example of a FLuc-inhibiting false positive.

  • Isoform Selectivity: The three isoforms (α, β, γ) share high sequence homology but differ drastically in baseline activity (α is ~100x more active than β)[3]. When profiling hits, ensure enzyme concentrations are normalized to yield equivalent baseline ADP conversion rates (typically 10-20% conversion) to accurately compare IC₅₀ values across isoforms.

References

  • [1] WO2019126730A1 - Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors. Google Patents. 1

  • [3] Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells. PNAS. 3

  • [7] Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format. PMC / NIH. 7

  • [5] A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation. PLOS One. 5

  • [4] A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation. PLOS. 4

  • [2] Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. PMC / NIH. 2

  • [6] A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation. ResearchGate. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-Chloropyridine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 5-bromo-2-chloropyridine derivatives. As a critical scaffold in medicinal chemistry and drug development, 5-bromo-2-chloropyridine presents unique challenges due to its dihalogenated nature. This guide provides mechanistic insights, validated experimental protocols, and troubleshooting strategies to mitigate side-product formation during both de novo synthesis and downstream cross-coupling functionalization.

Upstream Synthesis: Mechanistic Pathways & Side-Product Origins

The most reliable laboratory-scale synthesis of 5-bromo-2-chloropyridine utilizes the Sandmeyer reaction starting from 5-amino-2-chloropyridine[1]. While direct electrophilic bromination of 2-chloropyridine is possible, it often yields a difficult-to-separate mixture of regioisomers (e.g., 3-bromo-2-chloropyridine) due to the competing directing effects of the chlorine atom and the deactivating pyridine nitrogen.

The Sandmeyer route provides absolute regiocontrol, but it is highly sensitive to temperature and stoichiometry, leading to specific side products if the protocol deviates.

Sandmeyer SM 5-Amino-2-chloropyridine Diazonium Diazonium Salt Intermediate (Unstable > 0°C) SM->Diazonium NaNO2, HBr -10°C to 0°C Target 5-Bromo-2-chloropyridine (Target Product) Diazonium->Target CuBr, HBr RT Hydrolysis 2-Chloro-5-hydroxypyridine (Hydrolysis Side-Product) Diazonium->Hydrolysis T > 5°C (Aqueous attack) Deamination 2-Chloropyridine (Deamination Side-Product) Diazonium->Deamination Excess reducing agent

Sandmeyer synthesis pathway showing diazonium divergence into target and side-products.

Causality of Side-Product Formation:
  • 2-Chloro-5-hydroxypyridine (Hydrolysis): Diazonium salts of electron-deficient heterocycles are highly unstable. If the reaction temperature exceeds 0–5 °C, thermal energy overcomes the activation barrier for

    
     extrusion. The resulting aryl cation is immediately trapped by the most abundant nucleophile in the aqueous medium (water), yielding the hydroxylated side product.
    
  • 2-Chloropyridine (Protodeamination): This occurs when the diazonium intermediate undergoes reduction rather than halogenation. It is typically caused by trace impurities in the copper(I) bromide or the presence of unintended hydrogen donors in the solvent matrix.

Downstream Functionalization: Controlling Chemoselectivity

In cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi), 5-bromo-2-chloropyridine presents a classic chemoselectivity dilemma. The molecule possesses two potential sites for oxidative addition by a Palladium(0) catalyst.

Mechanistically, the C5–Br bond has a lower Bond Dissociation Energy (BDE) and is intrinsically favored for oxidative addition[2]. However, the C2–Cl bond is highly electronically activated due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen[2]. The choice of ligand dictates which pathway the catalyst takes.

Chemoselectivity Substrate 5-Bromo-2-chloropyridine CatA Pd / P(tBu)3 (Bulky Monodentate) Substrate->CatA CatB PdCl2(dppf) (Bidentate) Substrate->CatB ProdA Exclusive C5-Coupling (Target) CatA->ProdA BDE Control (Fast C-Br insertion) ProdB Mixture of C5 & C2 Coupling (Side-Product Formation) CatB->ProdB Electronic Control (C-Cl activation)

Ligand-controlled chemoselectivity in cross-coupling reactions of 5-bromo-2-chloropyridine.

Causality of Regio-Mixing:

Bulky monodentate phosphines (like


) create a highly electron-rich, sterically demanding 

center that rapidly undergoes oxidative addition at the weakest bond (C–Br) before it can coordinate to the more sterically hindered C2 position[3]. Conversely, bidentate ligands with large bite angles (like dppf) or specific bulky monophosphines (like QPhos) can force the palladium center into proximity with the C2–Cl bond, leading to a loss of selectivity and the formation of 1:1 mixtures or even C2-favored products[3][4].

Quantitative Data: Ligand Effects on Chemoselectivity

The table below summarizes the expected chemoselectivity ratios based on validated literature precedents, aiding in rational catalyst selection.

Reaction TypeCatalyst / Ligand SystemMajor Reaction SiteSelectivity Ratio (C5 : C2)Primary Side Product
Negishi Coupling

C5–Br> 99 : 1Trace homocoupling
Negishi Coupling

Mixed1 : 1C2-alkylated pyridine
Suzuki-Miyaura

C5–Br> 95 : 5Protodehalogenation
Suzuki-Miyaura

/ QPhos
C2–Cl1 : 9 (Favors C2)C5-arylated pyridine

(Data synthesized from references[2],[3], and[4])

Validated Experimental Protocols

Protocol A: Sandmeyer Synthesis of 5-Bromo-2-chloropyridine

This protocol utilizes self-validating visual and chemical checks to ensure the prevention of the hydrolysis side-product[1].

  • Acidification & Cooling: Dissolve 5-amino-2-chloropyridine (1.0 eq) in 48% aqueous HBr (10 volumes). Cool the reaction vessel to -10 °C using an ice/salt bath. Causality: High acid concentration prevents the formation of triazenes, while deep cooling stabilizes the impending diazonium salt.

  • Diazotization: Dissolve

    
     (1.1 eq) in a minimal amount of cold water. Add this dropwise to the reaction mixture over 2 hours, maintaining the internal temperature below 0 °C.
    
    • Self-Validating Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating complete diazotization. The solution must remain clear; turbidity indicates premature

      
       evolution and hydrolysis.
      
  • Bromination: Prepare a solution of Cu(I)Br (1.2 eq) in 48% HBr. Add this dropwise to the diazonium solution at -10 °C. Once addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Self-Validating Check: Vigorous gas evolution (

      
      ) will commence as the mixture warms. The cessation of gas evolution indicates reaction completion.
      
  • Workup: Neutralize carefully with saturated aqueous

    
     and extract with ethyl acetate. Wash the organic phase with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

Designed to prevent C2-Cl activation and protodehalogenation.

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with 5-bromo-2-chloropyridine (1.0 eq), the desired arylboronic acid (1.1 eq),

    
     (0.02 eq), and 
    
    
    
    (0.08 eq).
  • Solvent & Base Addition: Add degassed Toluene/Water (4:1) and

    
     (2.0 eq). Causality:
    
    
    
    is a mild base that facilitates transmetalation without inducing nucleophilic aromatic substitution (SNAr) at the C2-Cl position, a common side reaction when using stronger bases like NaOH or NaOMe.
  • Reaction: Heat to 80 °C for 4 hours under nitrogen.

    • Self-Validating Check: The reaction mixture will transition from a dark red-brown (active

      
       species) to a pale yellow/clear suspension upon complete consumption of the aryl bromide. Monitor by TLC; the C5-coupled product will exhibit a higher 
      
      
      
      than the starting material due to increased lipophilicity.

Troubleshooting Guides & FAQs

Q: I am observing significant amounts of 2-chloro-5-hydroxypyridine during the Sandmeyer synthesis. How do I prevent this? A: Hydrolysis is strictly a function of thermal control and localized concentration gradients. Ensure your cooling bath is at least -10 °C and that the internal temperature never exceeds 0 °C during the


 addition. Furthermore, increase your stirring speed; localized warming from the exothermic diazotization at the drop-site can cause micro-environments where hydrolysis occurs before the heat dissipates.

Q: My Negishi coupling is yielding a 1:1 mixture of C5-alkylated and C2-alkylated products. What is the mechanistic cause? A: You are likely using a bidentate ligand with a large bite angle, such as dppf[3]. While the C–Br bond has a lower BDE, the C2–Cl bond is highly activated by the adjacent nitrogen. Bidentate ligands can restrict the geometry of the palladium center, forcing it to undergo oxidative addition at the more electronically activated C2 position. Switch to a bulky monodentate ligand like


 or XPhos to enforce steric control, which will exclusively favor the C5–Br site.

Q: Why am I seeing protodehalogenation (reduction) of the C-Br bond during my Suzuki coupling? A: Protodehalogenation occurs when the


 intermediate undergoes 

-hydride elimination (often from aliphatic solvents or amine bases) or reacts with water/alcohols prior to transmetalation. To fix this: (1) Ensure your boronic acid is highly pure and not forming unreactive boroxines, which slows transmetalation and gives the catalyst time to find a proton source; (2) Switch to an anhydrous solvent system (e.g., Toluene/DMF) and use a fluoride base (like CsF) to accelerate transmetalation.

Q: Can I use direct bromination of 2-chloropyridine instead of the Sandmeyer route to save time? A: It is not recommended for high-purity applications. Direct electrophilic aromatic substitution of 2-chloropyridine requires harsh conditions (e.g.,


, oleum, high heat) and yields a mixture of 5-bromo-2-chloropyridine and 3-bromo-2-chloropyridine. The nitrogen atom deactivates the ring, and while the chlorine atom directs ortho/para, the competing electronic effects make regiocontrol poor. Separation of these regioisomers requires tedious fractional crystallization or specialized chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie International Edition URL:[Link]

Sources

Technical Support Center: Overcoming Low Reactivity in Chloropyridine C-C Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for C-C coupling of chloropyridines. As a Senior Application Scientist, I frequently see researchers stall at the oxidative addition step or inadvertently poison their catalysts when working with electron-deficient nitrogen heterocycles.

This guide abandons generic advice (e.g., "just heat it more") in favor of causality-driven troubleshooting. Here, we dissect the mechanistic bottlenecks of chloropyridine reactivity and provide self-validating protocols to ensure your synthesis succeeds.

Diagnostic FAQs: Mechanistic Bottlenecks

Q: Why is my Suzuki-Miyaura coupling with 2-chloropyridine stalling, while 3- and 4-chloropyridines proceed smoothly under the same conditions? A: The reactivity discrepancy is rooted in the coordination chemistry of the pyridine ring. While the C–Cl bond in all chloropyridines is inherently stronger than C–Br or C–I, 2-chloropyridines present a unique spatial challenge. Upon oxidative addition to the metal center, the adjacent basic nitrogen lone pair can coordinate to the metal. This forms highly stable, thermodynamically sunken chelate complexes or bridged dimers that are catalytically inactive[1]. For instance, using a standard [Ni(COD)(dppf)] catalyst with 2-chloropyridine rapidly forms stable dinickel(II) butterfly complexes bridged by the pyridyl units, completely halting transmetalation[1].

Q: How do I rationally overcome this catalyst poisoning? A: You must enforce steric bulk around the metal center to physically block N-coordination. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos) or specialized precatalysts like Pd(Amphos)2Cl2 and PEPPSI™-IPent is critical. The electron-rich nature of these ligands accelerates the challenging oxidative addition into the strong C–Cl bond, while their extreme steric bulk accelerates reductive elimination and physically blocks the pyridine nitrogen from chelating the palladium or nickel center.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Chloropyridine PdII Trans-Pd(II)(Ar)(Cl)L_2 OxAdd->PdII Poison N-Coordination / Dimerization (Off-cycle inactive species) PdII->Poison 2-Pyridyl Chelation TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet Bulky Ligand Blocks Chelation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Biaryl Product RedElim->Product

Catalytic cycle of chloropyridine coupling highlighting the N-coordination catalyst poisoning pathway.

Q: My pyridylboronic acid is degrading before it can couple. What is happening? A: Pyridylboronic acids are notoriously unstable and highly prone to protodeboronation (hydrolysis to deborylated pyridine) under the basic aqueous conditions required for Suzuki couplings[2]. If you observe high levels of deborylated starting material, switch to slow-release boronates such as potassium heteroaryltrifluoroborates (R-BF3K) or MIDA boronates, which slowly hydrolyze to the active boronic acid, keeping its steady-state concentration low[3]. Alternatively, abandon boronic acids entirely and use Cross-Electrophile Coupling (XEC).

Alternative Modalities: Cross-Electrophile Coupling (XEC)

If boronic acid instability is your primary failure point, XEC is the modern solution. XEC directly couples two electrophiles (e.g., a chloropyridine and an aryl bromide) driven by a stoichiometric reductant like Zinc[4]. By utilizing a (bpy)NiBr2 catalyst system, the aryl bromide undergoes oxidative addition and transmetalates with an in situ generated arylzinc species, bypassing the need for pre-formed organoboron reagents[5].

XEC NiCat Ni(II) Precatalyst (e.g., (bpy)NiBr2) ActiveNi Active Ni(0) Catalyst NiCat->ActiveNi Reduction by Zn Reductant Zn Dust Reductant Reductant->ActiveNi ArBr Aryl Bromide Oxidative Addition ActiveNi->ArBr ClPyr 2-Chloropyridine Oxidative Addition ActiveNi->ClPyr ArZn In situ Arylzinc Formation ArBr->ArZn Transmetalation with Zn(II) CrossProd Cross-Coupled Biaryl ArZn->CrossProd ClPyr->CrossProd Transmetalation with Arylzinc CrossProd->ActiveNi Reductive Elimination

Mechanism of Ni-catalyzed cross-electrophile coupling bypassing unstable pyridylboronic acids.

Quantitative Catalyst Selection Matrix

Do not guess your catalyst system. Use the empirical data summarized below to match your specific substrate class to the appropriate transition metal complex.

Catalyst SystemPrimary Substrate MatchKey Mechanistic AdvantageTypical YieldRef
Pd(Amphos)₂Cl₂ 2-ChloropyridinesSteric bulk prevents N-coordination; highly tolerant of free amines and sulfur groups.75–85%
[Ni(COD)(dppf)] 3- and 4-ChloropyridinesRapid oxidative addition into C–Cl bonds; cost-effective base metal alternative.>80%[1]
PEPPSI™-IPent Sterically hindered substratesHighly active bulky NHC ligand; bench-stable precatalyst requiring no glovebox.80–95%
(bpy)NiBr₂ / Zn 2-Chloropyridines + Aryl BromidesBypasses boronic acids entirely via XEC; operates at 1:1 substrate stoichiometry.~70%[5]

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridines using Pd(Amphos)2Cl2

Designed to overcome N-coordination and achieve high turnover numbers (TON).

1. Preparation & Rigorous Degassing Causality: Oxygen rapidly degrades electron-rich phosphines like Amphos. Degassing is non-negotiable[2].

  • In a 50 mL 3-neck flask, combine 3-amino-2-chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (1.5 equiv).

  • Add a 4:1 mixture of Dioxane:H2O.

  • Crucial Step: Sparge the solvent mixture with ultra-pure N2 for a minimum of 30 minutes prior to adding the catalyst.

2. Reaction Initiation

  • Add Pd(Amphos)2Cl2 (1 mol%) under a positive stream of N2.

  • Equip with a reflux condenser and heat to 90 °C in an oil bath for 5 hours.

3. System Validation Checkpoint

  • Self-Validation: Before quenching, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Scenario 1: High unreacted 2-chloropyridine. Oxidative addition failed. Verify catalyst integrity and ensure complete oxygen exclusion.

    • Scenario 2: High deborylated arene. Transmetalation is too slow relative to protodeboronation. Increase base concentration or switch to a potassium trifluoroborate salt[3].

4. Workup

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove boronic acid residues, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Designed to couple 2-chloropyridines with aryl bromides without organoboron reagents[5].

1. Reductant Activation Causality: Zinc dust develops an oxide layer that prevents electron transfer to the Ni(II) precatalyst.

  • Add Zn dust (2.0 equiv) to a dry Schlenk flask. Activate by adding a catalytic amount of 1,2-dibromoethane and TMS-Cl in dry DMF under Argon. Heat gently until bubbling ceases.

2. Reagent Assembly

  • Add (bpy)NiBr2 (10 mol%), 2-chloropyridine (1.0 equiv), and the aryl bromide (1.0 equiv)[5].

  • Stir at room temperature or mild heating (up to 60 °C for ortho-substituted substrates)[4].

3. System Validation Checkpoint

  • Self-Validation: Quench a reaction aliquot with Iodine (I2) and analyze via GC-MS.

    • Observation: The presence of aryl iodides confirms the successful in situ formation of the arylzinc intermediate, validating that the Zinc reductant is active and transmetalating to the Nickel center[6]. If no aryl iodide is detected upon I2 quench, your Zinc activation failed.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC).
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS).
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate R
  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substr
  • A nickel nanoparticle engineered CoFe2O4/SiO2–NH2@carboxamide composite... RSC Publishing.
  • PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Sigma-Aldrich.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. UCLA.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Help needed with unreproducible Suzuki coupling. Reddit (r/Chempros).
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry (ACS).
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.

Sources

Optimizing reaction conditions for the functionalization of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: Advanced troubleshooting, mechanistic rationale, and validated protocols for the chemoselective functionalization of a complex dihalopyridine scaffold.

Part 1: Molecular Anatomy & Reactivity Profiling

Working with Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate presents a classic chemoselectivity challenge. The molecule possesses three distinct reactive vectors, each governed by different thermodynamic and kinetic principles:

  • C5-Bromo (C-Br): The primary site for palladium-catalyzed cross-coupling. The C-Br bond dissociation energy (BDE) is approximately 276 kJ/mol, making it thermodynamically and kinetically favored for oxidative addition by Pd(0) compared to the C-Cl bond[1].

  • C2-Chloro (C-Cl): The primary site for Nucleophilic Aromatic Substitution (SNAr). The adjacent electronegative pyridine nitrogen severely depletes electron density at the C2 position, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[2][3].

  • C4-Methyl Propanoate (-CH₂CH₂COOCH₃): A base-labile and nucleophile-sensitive ester group. Its presence dictates that all cross-coupling and SNAr conditions must be carefully optimized to prevent unwanted saponification or transesterification[4].

ReactivityWorkflow Substrate Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate C5_Path C5-Br: Cross-Coupling (Favored by low BDE) Substrate->C5_Path Pd(0), Mild Base C2_Path C2-Cl: SNAr (Favored by N-activation) Substrate->C2_Path Nucleophile, Heat Ester_Path C4-Ester: Side Reactions (Hydrolysis/Amidation) Substrate->Ester_Path Strong Base / H2O

Diagram 1: Divergent reactivity pathways for the dihalopyridine substrate.

Part 2: Troubleshooting & FAQs

Section A: Chemoselective Suzuki-Miyaura Coupling at C5

Q1: How do I achieve >95% chemoselectivity at the C5-Br position without triggering the C2-Cl bond? A1: Chemoselectivity is primarily governed by the inherent difference in bond strength. The C-Br bond (BDE ~276 kJ/mol) undergoes oxidative addition significantly faster than the C-Cl bond (BDE ~339 kJ/mol)[1]. To maximize this intrinsic selectivity, use a mild catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ at moderate temperatures (60–80 °C). Avoid highly electron-rich, bulky ligands (like XPhos or NHC ligands) during the first coupling step, as these are specifically designed to force oxidative addition into stronger C-Cl bonds[3].

Q2: My C4-methyl ester is hydrolyzing into a carboxylic acid during the Suzuki coupling. How do I preserve it? A2: Ester hydrolysis is a direct consequence of using strong aqueous bases (e.g., NaOH, KOH, or high-temp aq. Na₂CO₃) required to activate the boronic acid. To prevent saponification, switch to powdered Potassium Fluoride (KF) or anhydrous K₃PO₄. KF effectively activates the boronic acid via the formation of a reactive fluoroborate species while leaving base-labile ester groups completely unaffected[4]. Additionally, use non-nucleophilic solvents like anhydrous Toluene or 1,4-Dioxane instead of ethanol/methanol to prevent transesterification.

Section B: Nucleophilic Aromatic Substitution (SNAr) at C2

Q3: Can I functionalize the C2-Cl position first via SNAr, leaving the C5-Br intact for later cross-coupling? A3: Yes. In SNAr reactions, the reactivity pattern is reversed compared to cross-coupling. The C2-chlorine is highly activated by the electron-withdrawing effect of the adjacent pyridine nitrogen[3]. Nucleophiles (like amines or alkoxides) will selectively attack the C2 position. The C5-Br is relatively electron-rich and distal to the nitrogen, making it inert to SNAr under standard conditions.

Q4: When performing an SNAr with a primary amine at C2, I am observing amidation of my C4-ester. How can I suppress this? A4: Primary amines can act as nucleophiles at both the C2-aryl chloride and the C4-carbonyl carbon. To favor SNAr over amidation:

  • Temperature Control: SNAr at C2-Cl typically requires heating (80–120 °C)[3]. Keep the temperature at the absolute minimum required for conversion (monitor via LC-MS).

  • Sterics: If possible, use a secondary amine, which is highly reactive in SNAr but sterically hindered from attacking the ester.

  • Solvent: Use polar aprotic solvents (NMP or DMF) which accelerate SNAr by leaving the nucleophile unsolvated, thereby reducing the reaction time and limiting side-reactions[3].

Part 3: Validated Experimental Protocols

Protocol 1: Chemoselective C5-Suzuki Coupling (Ester-Preserving)

Objective: Couple an aryl boronic acid to C5-Br while preserving the C2-Cl and C4-ester.

  • Preparation: To an oven-dried Schlenk flask under argon, add Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (1.0 equiv), Arylboronic acid (1.1 equiv), and anhydrous powdered KF (3.0 equiv)[4].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Inject anhydrous 1,4-Dioxane (0.1 M concentration). Degas the suspension via sparging with argon for 10 minutes.

  • Reaction: Heat the mixture to 70 °C in a pre-heated oil bath for 6–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts[2]. Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol 2: Regioselective C2-SNAr with Amines

Objective: Substitute the C2-Cl with an amine nucleophile.

  • Preparation: In a heavy-walled sealed reaction vial, add the pyridine substrate (1.0 equiv) and the desired amine (1.5 equiv).

  • Base & Solvent: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge the generated HCl, followed by anhydrous NMP (0.2 M)[3].

  • Reaction: Seal the vial and heat to 90 °C for 12 hours. (Do not exceed 100 °C to minimize ester amidation).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the product. If it does not precipitate, extract 3x with EtOAc, wash heavily with brine (to remove NMP), dry, and concentrate.

Part 4: Quantitative Data & Benchmarking

The following table summarizes the expected reactivity metrics for the functionalization of the dihalopyridine scaffold based on established literature benchmarks[1][2][3].

Reaction TypeTarget SiteCatalyst / ReagentsBaseSolvent / TempExpected YieldChemoselectivity
Suzuki-Miyaura C5-BrPd(dppf)Cl₂, Ar-B(OH)₂Powdered KFDioxane, 70 °C75–85%>95% (C5 over C2)
Buchwald-Hartwig C5-BrPd₂(dba)₃, XantphosCs₂CO₃Toluene, 90 °C60–75%>90% (C5 over C2)
SNAr (Amination) C2-ClMorpholine (Nucleophile)DIPEANMP, 90 °C80–90%>99% (C2 over C5)
Ester Hydrolysis C4-EsterLiOH·H₂ON/ATHF/H₂O, 25 °C>95%Complete Hydrolysis

Part 5: Mechanistic Visualization

The chemoselectivity of the Suzuki coupling relies entirely on the kinetic preference of the Pd(0) species to insert into the weaker C-Br bond.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Selective at C5-Br (BDE ~276 kJ/mol) Pd0->OxAdd Substrate Entry TransMet Transmetalation Ar-B(OH)2 + KF OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 C5-Arylated Product

Diagram 2: Catalytic cycle of chemoselective Suzuki coupling at the C5-Br position.

References

  • Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

Sources

Removal of palladium catalyst from Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Downstream Processing of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

Welcome to the Technical Support Center. As a highly functionalized intermediate frequently utilized in drug development, clearing residual palladium (Pd) from Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate presents a unique set of physicochemical challenges. This guide provides field-proven, self-validating methodologies to achieve <10 ppm Pd specifications without compromising the integrity of your active pharmaceutical ingredient (API).

Mechanistic Causality: Why This Molecule Resists Pd Clearance

When working with Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate, researchers frequently encounter stubbornly high residual palladium levels following cross-coupling reactions. The causality behind this issue is driven by three competing structural factors:

  • The Pyridine Thermodynamic Sink: The basic nitrogen atom on the pyridine ring acts as a potent Lewis base, forming a highly stable, thermodynamically favored chelate complex with Pd(II) species. This interaction easily outcompetes standard silica gel purification or simple aqueous washings .

  • Ester Sensitivity: The methyl propanoate moiety is highly susceptible to saponification/hydrolysis. This precludes the use of aggressive aqueous alkaline washes (like aqueous ammonia) or highly basic amine-functionalized scavenger resins (e.g., ethylenediamine-based resins).

  • Halogen Integrity: The presence of both a 5-bromo and a 2-chloro substituent introduces the risk of unwanted oxidative addition if active Pd(0) is heated for prolonged periods during the scavenging process.

To successfully strip the metal, you must introduce a scavenger with a higher binding constant (the chelate effect) than the pyridine nitrogen, while maintaining neutral, anhydrous conditions to protect the ester.

Competitive chelation logic between pyridine nitrogen and sulfur-based scavengers.

Scavenger Selection Matrix

Summarized below is the quantitative and qualitative performance data for common scavengers applied to this specific pyridine-ester intermediate , , .

Scavenger TypeFunctional GroupPd AffinityEster CompatibilityCost / ScalabilityTypical Final Pd
Activated Carbon (Darco KB-B) N/A (Adsorption)LowExcellentVery Low / High50 – 200 ppm
QuadraPure™ TU / Si-TU ThioureaVery HighExcellent (Neutral)Moderate / High< 10 ppm
QuadraPure™ MPA / Si-SH MercaptopropylVery HighExcellent (Neutral)Moderate / High< 5 ppm
Amine Resins (e.g., EDA) EthylenediamineModeratePoor (Hydrolysis Risk)Moderate / Medium> 50 ppm
PIX Potassium Isopropyl XanthateUltra-HighModerate (Requires Anhydrous)Low / High< 1 ppm

Troubleshooting & FAQs

Q: Why is my residual Palladium still >50 ppm after standard silica gel chromatography? A: Standard unmodified silica gel relies on weak polar interactions, which cannot break the strong coordinate covalent bond between the pyridine nitrogen and palladium. You must use a functionalized macroporous resin (e.g., QuadraPure TU or Silica-Thiol) to thermodynamically pull the Pd away from the API via the chelate effect .

Q: I am observing product degradation (ester hydrolysis) during the scavenging step. How can I prevent this? A: Ester hydrolysis occurs when basic scavengers (like primary amines) or aqueous basic conditions are used. Switch to neutral scavengers like Silica-Thiourea (Si-TU) or Silica-Thiol (Si-SH) and perform the scavenging in strictly anhydrous organic solvents (e.g., THF or Toluene) .

Q: Can I use Potassium Isopropyl Xanthate (PIX) for this molecule? A: PIX is an ultra-efficient palladium scavenger capable of reducing Pd to <1 ppm . However, because it is a potassium salt, it can create mildly basic conditions if trace water is present, risking hydrolysis of your methyl ester. If using PIX, ensure strictly anhydrous conditions and limit incubation time.

Q: Am I at risk of dehalogenating the 5-bromo or 2-chloro groups during scavenging? A: Yes, if active Pd(0) is heated for prolonged periods. To prevent oxidative addition into the C-Br or C-Cl bonds, perform scavenging at lower temperatures (40 °C max) and ensure the reaction is exposed to air prior to scavenging to oxidize active Pd(0) to the less reactive, more easily scavenged Pd(II) state.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that dictate the workflow based on empirical data rather than assumptions.

Self-validating workflow for the removal of Pd from pyridine-containing reaction mixtures.

Protocol A: Bulk Depletion using Activated Carbon (First-Pass)

Use this method if initial Pd levels are >1000 ppm to cost-effectively drop levels before resin polishing.

  • Baseline Validation: Draw a 0.5 mL aliquot of the crude reaction mixture, concentrate, and analyze via ICP-MS to determine the exact baseline Pd concentration.

  • Dissolution: Dissolve the crude Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate in anhydrous THF (10 mL per gram of API).

  • Carbon Addition: Add 20% w/w Activated Carbon (e.g., Darco KB-B).

  • Incubation: Stir the suspension gently at 40 °C for 12 hours. Do not exceed 40 °C to protect the halogens.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of fresh anhydrous THF.

  • Checkpoint Validation: Draw a 0.5 mL aliquot of the filtrate and analyze via ICP-MS.

    • If Pd is >200 ppm: Repeat the carbon treatment.

    • If Pd is <200 ppm: Proceed to Protocol B for final polishing.

Protocol B: Polishing with Silica-Supported Thiourea (Si-TU) Resin

Use this method to break the pyridine-Pd chelate and achieve <10 ppm specification.

  • Preparation: Ensure the API is dissolved in an anhydrous, non-competing solvent (THF or Toluene are optimal).

  • Resin Dosing: Based on the ICP-MS data from Protocol A, calculate the moles of residual Pd. Add 10 molar equivalents of QuadraPure™ TU or Si-TU resin .

  • Equilibration: Agitate the mixture via an overhead stirrer (avoid magnetic stir bars which can crush the macroporous resin beads) at 40 °C for 16–24 hours. Causality: The extended time is required for the sulfur ligands to thermodynamically outcompete the pyridine nitrogen.

  • Intermediate Validation: Stop agitation, let the resin settle, and draw a 0.5 mL filtered aliquot. Run a rapid ICP-MS or colorimetric Pd test.

    • If Pd > 10 ppm: The system has not reached thermodynamic equilibrium. Add 2 additional equivalents of resin and incubate for 4 more hours.

  • Isolation: Filter the resin through a sintered glass funnel. Wash thoroughly with the reaction solvent to ensure complete recovery of the ester.

  • Final Concentration: Evaporate the filtrate under reduced pressure to yield the clean Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications URL:[Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents Organic Process Research & Development - ACS Publications URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger RSC Advances - Royal Society of Chemistry URL:[Link]

Technical Support Center: Halopyridine Integrity Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Halopyridine Integrity Center. This resource is designed for medicinal chemists and process engineers facing the recurring challenge of unintentional dehalogenation in pyridine synthesis. Whether you are losing a critical chloride during a Suzuki coupling, watching a bromine atom "dance" to the wrong carbon during lithiation, or stripping a halogen during nitro-reduction, this guide provides the mechanistic insights and protocols to stabilize your scaffold.

Module 1: Cross-Coupling (The "Suzuki" Problem)

Issue: Protodehalogenation (replacement of -X with -H) or Over-coupling (reaction at the wrong halogen site) during Pd-catalyzed reactions.

The Mechanistic Root Cause

In halopyridine cross-couplings, dehalogenation typically occurs via two pathways:

  • Hydride Transfer: If the transmetallation step is slow, the oxidative addition complex (

    
    ) can undergo 
    
    
    
    -hydride elimination (if alkyl groups are present on ligands) or intercept hydrides from the solvent (especially alcohols), leading to reductive elimination of Ar-H.
  • Site Selectivity Failure: In polyhalogenated pyridines, C2/C6 positions are electronically activated for oxidative addition. Without steric control, Pd will insert into the most electron-deficient bond first.

Troubleshooting Guide
SymptomDiagnosisCorrective Strategy
-Cl/-Br replaced by -H Slow Transmetallation. The boronic acid is not activating fast enough, leaving the Pd-Ar species vulnerable to hydride capture.1. Increase Base Strength: Switch from

to

or

to accelerate boronate formation.2. Exclude Alcohols: Switch solvent to anhydrous 1,4-dioxane or toluene. Avoid isopropanol.
Coupling at wrong site Electronic Control Dominance. Pd is attacking the most electron-deficient C2-X bond instead of the desired C3/C4-X.Switch to Steric Control. Use bulky ligands (e.g.,

or Q-Phos) to hinder the crowded C2/C4 sites, forcing reaction at the less hindered C3/C5 site.
Halogen Scrambling Reversible Oxidative Addition. Pd inserts and reverses, sometimes causing isomerization.Use Pd-PEPPSI-IPr. This precatalyst creates a highly stable active species that commits to the cycle without scrambling.
Visualization: The Competition for Integrity

SuzukiDehalogenation Start Halopyridine Substrate OxAdd Oxidative Addition (LnPd-Ar-X) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid + Base Dehalog Protodehalogenation (Impurity: Ar-H) OxAdd->Dehalog Slow Cycle RedElim Reductive Elimination TransMet->RedElim Product Desired Coupled Product RedElim->Product HydrideSrc Hydride Source (Solvent/Ligand) HydrideSrc->Dehalog H- Transfer

Caption: Figure 1. Dehalogenation occurs when Transmetallation is outcompeted by Hydride sources. Accelerating the green path is critical.

Module 2: Lithiation (The "Halogen Dance" Problem)

Issue: You attempt to lithiate a bromopyridine to trap with an electrophile, but the halogen moves to a different position (e.g., 3-bromo to 4-bromo shift).

The Mechanistic Root Cause

The Halogen Dance (HD) is a base-catalyzed isomerization.[1]

  • Kinetic Product: Lithiation initially occurs at the most acidic proton (usually ortho to the directing group/halogen).

  • Thermodynamic Sink: If the lithiated species lives too long, it acts as a base, deprotonating a more acidic position on a neighboring molecule, causing the halogen to migrate to a more thermodynamically stable position (often adjacent to the ring nitrogen or another stabilizing group).

Protocol: Kinetic Control to Freeze the Dance

Standard Operating Procedure for 3-Bromopyridine Functionalization

  • Temperature is Critical: The isomerization rate is temperature-dependent.

    • Rule: Never exceed -78°C. For sensitive substrates (e.g., fluoropyridines), use -100°C (liquid

      
      /EtOH bath).
      
  • Base Selection:

    • Use LDA (Lithium Diisopropylamide) rather than n-BuLi. LDA is a bulky base that favors deprotonation (Li-H exchange) over nucleophilic attack, and its steric bulk slows down the intermolecular aggregates required for the "dance."

  • The "In-Situ" Trap (The Ultimate Fix):

    • If the dance is faster than your addition rate, mix the electrophile (e.g., TMSCl, Borates) with the substrate before adding the base.

    • Note: This only works for electrophiles compatible with LDA (e.g., TMSCl).

Visualization: The Halogen Dance Pathway

HalogenDance Substrate 3-Bromopyridine KineticLi Kinetic Lithio-Species (Unstable) Substrate->KineticLi LDA, -78°C ThermoLi Thermodynamic Lithio-Species (Isomerized) KineticLi->ThermoLi Time/Temp > -40°C (The 'Dance') Desired Product A (Retained Regiochemistry) KineticLi->Desired Fast Quench (< 5 min) Undesired Product B (Halogen Scrambled) ThermoLi->Undesired Electrophile

Caption: Figure 2. The Halogen Dance is a race against time. Rapid quenching prevents the thermodynamic shift.

Module 3: Reductive Conditions (The "Hydrogenation" Problem)

Issue: Reducing a nitro group (


) or an alkene without stripping the halogen (

).
The Mechanistic Root Cause

Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into C-Halogen bonds (especially Ar-I and Ar-Br, less so Ar-Cl). Once inserted, the hydride rich surface rapidly reduces the bond.

Troubleshooting Guide: Chemoselective Reduction
MethodCatalyst/ReagentMechanismProtocol Notes
Poisoned Heterogeneous Pt/C (Sulfided) or Pt/V Sulfur/Vanadium occupies the highly active sites required for C-X insertion, leaving only sites active enough for

reduction.
Run in EtOAc.[2] Avoid MeOH (promotes dehalogenation). Pressure: 1-5 bar

.
Dissolving Metal (Bechamp) Fe /

or Fe / AcOH
Single Electron Transfer (SET). Iron reduces nitro groups via electron transfer, which is orthogonal to C-X bond cleavage mechanisms.Gold Standard for Ar-I/Ar-Br. Heat Fe powder (5 eq) in EtOH/Water with

.
Transfer Hydrogenation Zn / Ammonium Formate Mild hydride transfer.Room temperature.[2] Zinc activates the formate; very gentle on halogens.
FAQ: "Can I just use Pd/C?"

A: Only if you add an inhibitor.

  • The Fix: Add 0.5 - 1.0 equivalents of Diphenylsulfide or Ethylenediamine to the reaction mixture. These coordinate to the Pd surface, effectively "poisoning" it in situ to mimic a Lindlar-type catalyst, preventing dehalogenation while allowing nitro reduction.

References

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Vertex 1.1. 3

  • Chemoselective Suzuki-Miyaura cross-coupling reaction of polyhalogenated aryl triflates. Vertex 1.2. 4

  • Catalytic Approaches to the Halogen Dance Reaction. Vertex 1.3. 5

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Vertex 1.8. 6

  • Selective Reduction of Nitro Groups (BenchChem Guide). Vertex 1.7. 2

  • Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A). Vertex 1.14. 7[5][8][9]

Sources

Validation & Comparative

Spectroscopic Comparison Guide: Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic differentiation of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate (hereafter referred to as Compound A ) from its critical regioisomers.

These isomers typically arise during the metal-halogen exchange or cross-coupling steps in the synthesis of polysubstituted pyridines. Correct structural assignment is critical in drug development, as the position of the halogen substituents dictates the vector of subsequent SAR (Structure-Activity Relationship) exploration.

Executive Summary & Structural Context

The target molecule, Compound A , features a tetra-substituted pyridine ring. The core challenge in verification is distinguishing the regiochemical placement of the propanoate side chain relative to the bromo- and chloro- substituents.

The Comparison Set:

  • Compound A (Target): Propanoate at C4 . (2-Cl, 5-Br substitution pattern).[1]

  • Isomer B (Regioisomer): Propanoate at C3 . (Likely by-product if directing groups fail).

  • Isomer C (Scaffold Isomer): Propanoate at C4 , but halogens swapped (2-Br, 5-Cl).

FeatureCompound A (Target)Isomer B (Regioisomer)Isomer C (Scaffold Isomer)
Core Structure PyridinePyridinePyridine
Side Chain Pos. C4 C3 C4
Substituents 2-Cl, 5-Br2-Cl, 5-Br2-Br, 5-Cl
Key Challenge Distinguishing C4 vs C3 attachment.[2][3][4]Distinguishing C4 vs C3 attachment.Distinguishing Cl vs Br positions.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this analysis. The lack of adjacent protons on the ring (due to tetra-substitution) eliminates vicinal coupling as a primary diagnostic. We must rely on Chemical Shift logic , NOE (Nuclear Overhauser Effect) , and HMBC (Heteronuclear Multiple Bond Correlation) .

1. 1H NMR Signatures

  • Compound A (Target):

    • Ring Protons: Two singlets.

      • H3: Located between C2-Cl and C4-Alkyl. Expected

        
         ~7.3 - 7.5 ppm.
        
      • H6: Located between C5-Br and N1. Deshielded by Nitrogen. Expected

        
         ~8.3 - 8.5 ppm.
        
    • NOE Signal: Strong enhancement between the

      
      -methylene of the propanoate chain and H3 . No NOE to H6.
      
  • Isomer B (C3-Substituted):

    • Ring Protons: Two singlets.

      • H4: Located between C3-Alkyl and C5-Br.

      • H6: Located between C5-Br and N1.

    • NOE Signal: Strong enhancement between the side chain and H4 .

    • Differentiation: H3 (Target) is ortho to Cl; H4 (Isomer B) is ortho to Br. H4 is typically more upfield than H3 due to the mesomeric donation of Br being weaker than Cl? Actually, Br is less electronegative, but the shielding cones differ. The definitive check is HMBC.

2. 13C NMR & HMBC Logic (The "Self-Validating" Protocol)

This is the most robust method for confirmation.

  • C-Halogen Shifts:

    • C-Cl (C2): Typically

      
      150-152 ppm.
      
    • C-Br (C5): Typically

      
      118-122 ppm (Shielded by heavy atom effect).
      
  • HMBC Correlations (Target):

    • H3 Singlet will show a strong 3-bond correlation to C-Cl (C2) (

      
      150 ppm) and C-Alkyl (C4) .
      
    • H6 Singlet will show a 3-bond correlation to C-Br (C5) (

      
      120 ppm) and C-Alkyl (C4) .
      
  • HMBC Correlations (Isomer B):

    • H4 Singlet will show correlations to C-Cl (C2) (weak 4-bond?) or C-Br (C5) (2-bond) and C-Alkyl (C3) .

    • Crucial Difference: In the Target, the proton showing NOE to the side chain (H3) correlates to the deshielded C-Cl carbon. In Isomer B, the proton showing NOE (H4) correlates to the shielded C-Br carbon.

B. Mass Spectrometry (MS)

MS is less useful for regioisomers (same mass) but critical for distinguishing Isomer C (Halogen swap) if fragmentation is analyzed, or simply confirming the formula.

  • Isotope Pattern:

    • Target (1 Cl, 1 Br): Distinctive M, M+2, M+4 pattern.

      • Relative intensities approx 3:4:1 (due to

        
         and 
        
        
        
        natural abundance).
    • Note: This pattern is identical for Isomers A, B, and C.

  • Fragmentation (EI/CID):

    • Target: Loss of

      
       (31 Da) and 
      
      
      
      (87 Da) to generate the pyridyl cation.
    • Proximity Effect: In Isomer B (3-subst), the side chain is closer to the Nitrogen lone pair (if rotated) or the C2-Cl. Ortho-effect elimination of HCl might be observed in Isomer B but is less likely in the para-like arrangement of Compound A.

Detailed Experimental Protocols
Protocol 1: Structural Verification Workflow (NMR)

Objective: Unambiguously assign regiochemistry using 1D and 2D NMR.

  • Sample Prep: Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-d6 or CDCl3 . (DMSO is preferred if solubility is an issue, but CDCl3 provides sharper singlets for pyridines).

  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 13C{1H} NMR (minimum 512 scans for quaternary carbons).

    • Run 1H-1H NOESY (mixing time 500ms).

    • Run 1H-13C HMBC (optimized for 8 Hz coupling).

  • Analysis Steps:

    • Step 1: Identify the two pyridine singlets.

    • Step 2: Identify the side chain

      
      -CH2 triplet (
      
      
      
      2.6 - 3.0 ppm).
    • Step 3: Check NOESY. Which aromatic singlet correlates with the

      
      -CH2? Label this Proton X.
      
    • Step 4: Check HMBC for Proton X. Does it correlate to a Carbon at

      
      150 ppm (C-Cl) or 
      
      
      
      120 ppm (C-Br)?
      • If Proton X

        
         C-Cl (
        
        
        
        150 ppm) = Compound A (Target) .
      • If Proton X

        
         C-Br (
        
        
        
        120 ppm) = Isomer B .
Protocol 2: HPLC Purity Profiling

Objective: Separate Isomer A from potential regioisomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).

  • Expectation: Regioisomers typically separate by 0.5 - 1.5 minutes due to differences in dipole moment and interaction with the stationary phase.

Visualization: Logic Flow for Identification

StructuralID Start Unknown Isomer Sample NMR_Exp Run 1H-1H NOESY & 1H-13C HMBC Start->NMR_Exp NOE_Check Check NOE: Side Chain (CH2) to Aromatic Proton NMR_Exp->NOE_Check Identify_H Identify Proton showing NOE (Proton X) NOE_Check->Identify_H HMBC_Check Check HMBC of Proton X: Which Carbon does it correlate to? Identify_H->HMBC_Check Result_A Correlates to C-Cl (~150 ppm) (Proton is H3) HMBC_Check->Result_A High Shift Carbon Result_B Correlates to C-Br (~120 ppm) (Proton is H4) HMBC_Check->Result_B Low Shift Carbon Conclusion_Target IDENTITY CONFIRMED: Compound A (Target) (4-Substituted) Result_A->Conclusion_Target Conclusion_Iso IDENTITY: Isomer B (3-Substituted) Result_B->Conclusion_Iso

Caption: Decision tree for distinguishing 4-substituted target from 3-substituted regioisomer using 2D NMR.

Data Reference Table

The following table summarizes the expected spectroscopic shifts based on substituent electronic effects (Additivity Rules) for Pyridines [1].

NucleusPositionCompound A (Target)Isomer B (3-Subst)Note
1H NMR H3 7.40 ppm (s) N/AOrtho to Cl (Deshielded)
H4 N/A7.15 ppm (s) Ortho to Br (Shielded relative to Cl)
H6 8.45 ppm (s) 8.45 ppm (s) Near Nitrogen (Similar in both)
13C NMR C2 (C-Cl) 151.0 ppm 151.0 ppmCharacteristic C-Cl shift
C5 (C-Br) 119.5 ppm 119.5 ppmCharacteristic C-Br shift
C4 (C-R) 145.0 ppm 125.0 ppm (C-H)Quaternary in Target
C3 128.0 ppm (C-H)138.0 ppm (C-R) Quaternary in Isomer B
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Schlosser, M., & Rausis, T. (2004). The Regioselectivity of the Lithiation of 2-Chloropyridines. European Journal of Organic Chemistry, 2004(5), 1018-1024.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Aromatic Heterocycles).

  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.

Sources

A Comprehensive Guide to the Structural Validation of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technical walkthrough for validating the structure of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate, a substituted pyridine derivative of interest, by leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of data to explore the "why" behind the experimental choices, offering a robust framework for structural elucidation that is both scientifically sound and practically applicable.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The specific substitution pattern of the title compound, featuring bromine and chlorine atoms, as well as a methyl propanoate side chain, presents a unique set of spectral features that require a multi-faceted analytical approach for complete characterization. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are indispensable for assembling the complete structural puzzle, especially in molecules with complex spin systems or subtle spectral overlaps.[2][3]

This guide will compare and contrast the utility of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Through a detailed analysis of hypothetical, yet realistic, spectral data, we will demonstrate how these techniques, when used in concert, provide a self-validating system for confirming the constitution and connectivity of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate.

The Analytical Strategy: A Triad of 2D NMR Techniques

Our approach to structural validation hinges on a logical, stepwise interpretation of data from COSY, HSQC, and HMBC experiments. This triad of experiments provides a comprehensive map of the molecule's bonding framework.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds.[4] It is instrumental in piecing together adjacent proton fragments, such as the ethyl group of the propanoate chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5] It provides a direct link between the proton and carbon skeletons of the molecule, simplifying the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[4][5] HMBC is often the key to connecting disparate structural fragments and confirming the substitution pattern on the aromatic ring.

The synergy of these techniques allows for a cross-validation of assignments, significantly increasing the confidence in the final proposed structure.[6]

Hypothetical Spectral Data for Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate

To illustrate the power of this analytical approach, we will utilize a set of hypothetical, yet chemically plausible, ¹H and ¹³C NMR data for our target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Position Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
1N---
2C--152.0
3C-H8.45s149.5
4C--145.0
5C--118.0
6C-H7.80s140.0
7CH₂3.20t35.0
8CH₂2.80t30.0
9C=O--172.0
10OCH₃3.70s52.0

Chemical shifts are referenced to TMS and are predictions based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.[7][8][9]

Experimental Protocols: A Guide to Data Acquisition

The following are generalized, step-by-step methodologies for acquiring the necessary 2D NMR spectra. Instrument-specific parameters will need to be optimized.

Sample Preparation
  • Dissolve approximately 10-20 mg of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a standard 5 mm NMR tube.

¹H-¹H COSY Experiment
  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • Set up a gradient-selected COSY (gCOSY) experiment.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire a sufficient number of scans per increment to achieve an adequate signal-to-noise ratio.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

¹H-¹³C HSQC Experiment
  • Acquire a standard 1D ¹³C NMR spectrum to determine the carbon spectral width.

  • Set up a gradient-selected, sensitivity-enhanced HSQC experiment.

  • Set the ¹H spectral width as in the COSY experiment.

  • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.

  • Optimize the one-bond coupling constant (¹JCH) to a typical value of ~145 Hz.

  • Acquire and process the data.

¹H-¹³C HMBC Experiment
  • Set up a gradient-selected HMBC experiment.

  • Use the same spectral widths as in the HSQC experiment.

  • Optimize the long-range coupling constant (ⁿJCH) to a value of 8-10 Hz to favor the detection of two- and three-bond correlations.[4]

  • Acquire a sufficient number of scans to detect the weaker, long-range correlations.

  • Process the data.

Data Interpretation and Structural Validation: A Step-by-Step Walkthrough

Now, we will systematically interpret the data from each 2D NMR experiment to build and confirm the structure of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate.

Step 1: Assembling the Propanoate Chain with COSY

The COSY spectrum is the starting point for identifying covalently linked proton systems.[10]

Figure 1: COSY correlations in the propanoate chain.

The COSY spectrum would show a cross-peak between the triplet at 3.20 ppm (H7) and the triplet at 2.80 ppm (H8). This correlation unequivocally establishes the presence of the -CH₂-CH₂- fragment of the propanoate side chain. The absence of further correlations from these protons indicates that this is an isolated spin system.

Step 2: Linking Protons to their Carbons with HSQC

The HSQC spectrum directly connects the proton signals to their attached carbons.[11]

Figure 2: Key HSQC correlations.

The HSQC spectrum would display the following key correlations:

  • The aromatic proton at 8.45 ppm correlates with the carbon at 149.5 ppm (C3).

  • The aromatic proton at 7.80 ppm correlates with the carbon at 140.0 ppm (C6).

  • The methylene protons at 3.20 ppm correlate with the carbon at 35.0 ppm (C7).

  • The methylene protons at 2.80 ppm correlate with the carbon at 30.0 ppm (C8).

  • The methyl protons at 3.70 ppm correlate with the carbon at 52.0 ppm (C10).

These correlations firmly establish the direct one-bond connectivities for all protonated carbons in the molecule.

Step 3: Assembling the Full Structure with HMBC

The HMBC experiment is the final and most critical step, as it reveals the long-range connectivities that piece the entire molecule together.[12]

G cluster_pyridine Pyridine Ring cluster_chain Propanoate Chain C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 H3 H3 H3->C2 ²JCH H3->C4 ²JCH H3->C5 ³JCH H6 H6 H6->C2 ³JCH H6->C4 ²JCH H6->C5 ²JCH H7 H7 H7->C4 ²JCH H7->C8 ²JCH H7->C9 ³JCH H8 H8 H8->C4 ³JCH H8->C7 ²JCH H8->C9 ²JCH H10 H10 H10->C9 ³JCH

Figure 3: Crucial HMBC correlations for structural assembly.

The following key HMBC correlations would be observed, allowing for the unambiguous assembly of the molecule:

Connecting the Propanoate Chain to the Pyridine Ring:

  • A correlation between the methylene protons H7 (3.20 ppm) and the quaternary pyridine carbon C4 (145.0 ppm) is the crucial link that attaches the side chain to the ring.

  • Correlations from H7 and H8 to the carbonyl carbon C9 (172.0 ppm) confirm the propanoate fragment.

Confirming the Pyridine Substitution Pattern:

  • The aromatic proton H3 (8.45 ppm) would show correlations to the chlorine-bearing carbon C2 (152.0 ppm) and the side-chain-bearing carbon C4 (145.0 ppm).

  • The aromatic proton H6 (7.80 ppm) would show correlations to the bromine-bearing carbon C5 (118.0 ppm) and the carbon C4.

  • The absence of a proton at position 5 and the characteristic downfield shift of C2 due to the chlorine and nitrogen, along with the upfield shift of C5 due to the bromine, are consistent with the proposed substitution pattern.[7][13]

Validating the Methyl Ester:

  • A strong correlation between the methyl protons H10 (3.70 ppm) and the carbonyl carbon C9 (172.0 ppm) confirms the methyl ester functionality.

Comparison with Alternative Structures

The comprehensive dataset obtained from these 2D NMR experiments allows for the confident exclusion of alternative isomeric structures. For instance, if the propanoate chain were attached at a different position on the pyridine ring, the observed HMBC correlations between the chain protons and the ring carbons would be fundamentally different. Similarly, alternative arrangements of the bromine and chlorine substituents would lead to distinct chemical shifts for the ring protons and carbons, as well as different long-range coupling patterns. The self-consistency of the COSY, HSQC, and HMBC data provides a robust validation of the proposed structure.

Conclusion

The structural elucidation of novel or complex organic molecules is a critical task in many scientific disciplines. This guide has demonstrated that a systematic approach utilizing a combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and self-validating methodology for the structural confirmation of Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate. By carefully analyzing the through-bond correlations provided by these techniques, researchers can confidently assemble the molecular framework, confirm substituent positions, and rule out alternative isomers. This rigorous analytical approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Retrieved from [Link]

  • Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. ETH Zurich. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... ResearchGate. Retrieved from [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. ResearchGate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). MiMeDB. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[3-bromo-4-(5-methylpyridin-2-yl)oxyphenoxy]propanoate. PubChem. Retrieved from [Link]

  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Patsnap. Retrieved from [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. Retrieved from [Link]

  • Data.gov. (2025). Compound 526002: Methyl 2-[3-bromo-4-(5-methylpyridin-2-yl)oxyphenoxy]propanoate. Data.gov. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate, a halogenated pyridine derivative, is a compound whose structural motifs necessitate a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for its safe handling, ensuring that both scientific integrity and personal safety are upheld. The protocols herein are designed to be self-validating systems, embedding safety into the workflow itself.

Hazard Assessment: Understanding the Compound's Profile

The foundational step in any safety protocol is a thorough understanding of the material's intrinsic hazards. Based on safety data for this compound and structurally related halogenated pyridines, we can summarize the primary risks. The presence of both bromine and chlorine on the pyridine ring suggests that caution is warranted, as halogenated organic compounds can present specific toxicological profiles.[1]

The primary hazards associated with Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate are categorized by the Globally Harmonized System (GHS) and are summarized below.[2][3]

Hazard ClassificationGHS CodeDescription of Risk
Skin IrritationH315 (Category 2)Causes skin irritation upon direct contact.[2][3]
Serious Eye IrritationH319 (Category 2A)Causes significant irritation and potential damage if it enters the eyes.[2][3]
Respiratory IrritationH335 (Category 3)May cause irritation to the respiratory tract if dust or aerosols are inhaled.[2][3]

While not all toxicological properties have been exhaustively investigated, the compound's structure as a halogenated aromatic substance requires us to treat it with a high degree of care.[2]

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against the identified hazards is the consistent and correct use of appropriate PPE. The following represents the minimum required PPE for any handling operation involving this compound.

A. Hand Protection: The First Barrier
  • Requirement: Impervious gloves must be worn at all times.[2] Nitrile gloves are an excellent initial choice for general protection against a variety of solvents and chemicals.[1][4]

  • The Scientific Rationale: The chloro- and bromo-substituents increase the lipophilicity of the pyridine ring, creating a potential for absorption through the skin.[1] Gloves prevent direct contact, mitigating the risk of skin irritation (H315). Always inspect gloves for tears or punctures before use.[3][5] For prolonged tasks or when handling larger quantities, consider double-gloving.

B. Eye and Face Protection: Shielding from Splashes and Aerosols
  • Requirement: Safety glasses with side shields are the minimum requirement.[5] When there is a heightened risk of splashing (e.g., during transfers of solutions or when handling more than 500 ml), splash-proof chemical goggles and a face shield must be used.[1][3]

  • The Scientific Rationale: This compound is a known serious eye irritant (H319).[2][6][7] Standard eyeglasses are insufficient. The complete seal provided by goggles is essential to protect against accidental splashes, which can occur during weighing, dissolution, or transfer operations. A face shield provides an additional layer of protection for the entire face.

C. Protective Clothing: Preventing Incidental Contact
  • Requirement: A fully buttoned laboratory coat must be worn to protect skin and personal clothing.[4][8] For larger-scale operations, a complete chemical-resistant suit may be necessary.[3]

  • The Scientific Rationale: The lab coat acts as a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your skin.[6] It also prevents the contamination of personal clothing, which could otherwise lead to prolonged, unnoticed exposure.

Respiratory Protection: An Elevated Precaution

Engineering controls, such as a certified chemical fume hood, are the most effective way to minimize inhalation exposure.[1][9] All operations that could generate dust (e.g., weighing, scraping) or aerosols must be performed within a fume hood.[3]

  • When is a Respirator Needed? In situations where ventilation is insufficient or during the cleanup of a significant spill where dust generation is unavoidable, respiratory protection is required.

  • Type of Respirator: For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[3] For higher-risk scenarios, consult with your institution's environmental health and safety (EHS) office.

  • Causality: The respiratory irritation hazard (H335) is the primary driver for this precaution.[2] Fine powders can easily become airborne and enter the respiratory tract, leading to irritation.

Integrated Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_actions Required Actions & Controls assess Assess Task: Scale & Hazard Potential small_scale Small Scale / Low Dust (e.g., <1g, in solution) assess->small_scale Low Risk large_scale Large Scale / High Dust (e.g., >1g, powder handling) assess->large_scale Higher Risk ppe_base Core PPE: - Nitrile Gloves - Lab Coat - Safety Glasses small_scale->ppe_base ppe_enhanced Enhanced PPE: - Core PPE + - Chemical Goggles - Face Shield - Consider Respirator (P95) large_scale->ppe_enhanced fume_hood Work in Chemical Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood op_plan Execute Operational Plan: Donning, Doffing, Disposal fume_hood->op_plan

Caption: PPE selection workflow based on task assessment.

Operational Plan: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye/Face Protection: Put on safety glasses or goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing (Removal) Protocol:

This process is designed to contain contaminants.

  • Gloves: Remove gloves using a proper technique (without touching the outer surface with your bare hand) to avoid skin contact.[3]

  • Lab Coat: Remove your lab coat by folding it inward on itself, containing any potential surface contamination.

  • Eye/Face Protection: Remove goggles or safety glasses last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after all PPE is removed.[2][3]

Disposal Plan: Managing Halogenated Waste

Proper disposal is a legal and ethical requirement to protect our environment.

  • Chemical Waste: All unused Methyl 3-(5-bromo-2-chloropyridin-4-yl)propanoate and solutions containing it must be disposed of as hazardous chemical waste. Because it contains bromine and chlorine, it must be placed in a designated "Halogenated Organic Waste" container.[1][4] Never pour this chemical down the drain.[3][4]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves, must be considered contaminated waste. Place these items in a suitable, sealed container for hazardous waste disposal. Do not mix with regular trash.[3]

  • Container Management: Keep waste containers tightly closed and properly labeled with the full chemical name.[1][2] Store waste in a cool, well-ventilated area away from incompatible materials.[10]

Emergency Procedures: Immediate Response Protocol

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water.[2][3][6][7] If irritation occurs or persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from a physician or ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][6][7] If the person feels unwell, call a poison center or doctor.[2]

  • Spill Cleanup: For a small spill, trained personnel wearing appropriate PPE (including double gloves and respiratory protection if dust is present) can absorb the material with an inert substance, place it in a sealed container, and dispose of it as halogenated waste.[11] For large spills, evacuate the area and contact your institution's EHS department.[11]

By integrating these expert-level protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and your research.

References

  • Braun Research Group, Northwestern University. Standard Operating Procedure for Halogenated Organic Liquids. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Acros PharmaTech Limited. Safety Data Sheet for 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Great Lakes Chemical Corporation. (2006). Material Safety Data Sheet for Brom-O-Gas®. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet for Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Halogenated Solvents. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.